Meropenem-d6
説明
特性
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJNNHOOLUXYBV-ZSJYILIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Meropenem-d6: A Technical Guide to its Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meropenem (B701) is a broad-spectrum carbapenem (B1253116) antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its deuterated analog, Meropenem-d6, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of meropenem in biological matrices using mass spectrometry-based methods.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of meropenem, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis, without significantly altering its chemical properties.
The systematic IUPAC name for this compound is (4R,5S,6S)-3-[[(3S,5S)-5-[[di(methyl-d3)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₉D₆N₃O₅S | [4][5][6] |
| Molecular Weight | 389.50 g/mol | [2][5][6] |
| CAS Number | 1217976-95-8 | [5][6] |
| Appearance | Off-white to light yellow solid powder | [5] |
| Solubility | Slightly soluble in Methanol | [4] |
| Exact Mass | 389.189 g/mol | [5] |
Mechanism of Action
Meropenem, and by extension this compound, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][7] The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[7] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.
By binding to and inactivating PBPs, meropenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[7]
Caption: Mechanism of action of Meropenem.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on the synthesis of 14C labeled meropenem, a plausible synthetic route would involve the use of deuterated dimethylamine (B145610) hydrochloride as a precursor. The general synthesis of meropenem involves the coupling of a protected carbapenem core with a side chain. In the case of this compound, the side chain would be synthesized using dimethylamine-d6.
A representative, conceptual workflow for the synthesis is presented below. This is a generalized scheme and would require optimization of reaction conditions, purification, and characterization at each step.
Caption: Conceptual workflow for this compound synthesis.
Quantification of Meropenem using this compound by LC-MS/MS
This compound is commonly used as an internal standard for the accurate quantification of meropenem in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
To a 100 µL aliquot of plasma, add 100 µL of an internal standard working solution of this compound in a suitable solvent (e.g., water or methanol).[2]
-
Perform protein precipitation by adding a sufficient volume of a precipitating agent (e.g., acetonitrile).[3]
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Conditions:
Table 2: Example LC-MS/MS Parameters for Meropenem Analysis
| Parameter | Condition | Reference(s) |
| LC Column | C18 or C8 reverse-phase column | [2][3] |
| Mobile Phase A | 0.1% Formic acid in water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Flow Rate | Typically 0.2-0.5 mL/min | [2] |
| Injection Volume | 5-20 µL | [2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [2] |
| Mass Transitions (MRM) | Meropenem: m/z 384.1 -> 141.1 | [8][9] |
| This compound: m/z 390.2 -> 147.1 | [8][9] |
Data Analysis: The concentration of meropenem in the sample is determined by calculating the peak area ratio of the analyte (meropenem) to the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of meropenem.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This compound is an essential analytical tool for researchers and drug development professionals working with meropenem. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, enable accurate and precise quantification in complex biological matrices. The experimental protocols outlined in this guide provide a foundation for the application of this compound in preclinical and clinical research settings.
References
- 1. Preliminary Investigation [bio-protocol.org]
- 2. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Studies on the structures of meropenem(SM-7338) and it's primary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of meropenem in plasma by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of meropenem levels in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of labeled meropenem for the analysis of M. tuberculosis transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Synthesis and Isotopic Labeling of Meropenem-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Meropenem-d6, a crucial internal standard for the quantification of the broad-spectrum carbapenem (B1253116) antibiotic, meropenem (B701). This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, intended to support research and development in drug metabolism, pharmacokinetics (DMPK), and clinical analysis.
Introduction
Meropenem is a carbapenem β-lactam antibiotic with a wide spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate quantification of meropenem in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based assays due to their ability to compensate for matrix effects and variations in sample processing.[2]
This compound, in which six hydrogen atoms on the two methyl groups of the dimethylcarbamoyl moiety are replaced with deuterium (B1214612), is the most commonly used internal standard for the bioanalysis of meropenem.[3][4] Its chemical structure is (4R,5S,6S)-3-[[(3S,5S)-5-[[di(methyl-d3)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[5] The six deuterium atoms provide a sufficient mass shift for clear differentiation from the unlabeled drug in mass spectrometric analysis, without significantly altering its physicochemical properties.[4]
This guide outlines a probable synthetic route for this compound, based on analogous radiolabeling procedures and general principles of isotopic labeling.[1] It also provides a comprehensive summary of its analytical characteristics and application in LC-MS/MS methods.
Synthesis of this compound
The synthesis of this compound involves the coupling of a deuterated side chain with the protected carbapenem core, followed by deprotection to yield the final product. The key step is the introduction of the six deuterium atoms via the use of deuterated dimethylamine (B145610).
Synthetic Workflow
The overall synthetic workflow for this compound can be visualized as a three-stage process: preparation of the deuterated side chain, coupling with the carbapenem core, and final deprotection.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of meropenem and its labeled analogues.[1][6]
2.2.1. Preparation of the Deuterated Side Chain Intermediate
-
Activation of the Pyrrolidine Precursor: A suitable N-protected and activated pyrrolidine precursor is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Coupling with Deuterated Dimethylamine: To the solution from step 1, deuterated dimethylamine hydrochloride (d6-Me₂NH·HCl) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added at 0 °C. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Purification: The resulting deuterated pyrrolidine side chain is purified by flash chromatography on silica (B1680970) gel.
2.2.2. Coupling of the Deuterated Side Chain with the Carbapenem Core
-
Reaction Setup: The purified deuterated side chain and the protected carbapenem enol phosphate (B84403) are dissolved in an appropriate solvent such as acetonitrile (B52724).
-
Condensation: A base like DIPEA is added to the mixture, and the reaction is allowed to proceed at room temperature for several hours.[1] The progress of the coupling reaction is monitored by HPLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure, and the crude protected this compound is obtained.
2.2.3. Deprotection to Yield this compound
-
Hydrogenolysis: The crude protected this compound is subjected to hydrogenolysis to remove the protecting groups (e.g., p-nitrobenzyl). This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a biphasic solvent system (e.g., ethyl acetate (B1210297) and a buffered aqueous solution).[1][7]
-
Isolation and Purification: After the reaction is complete, the catalyst is removed by filtration. The aqueous layer containing the this compound is separated, washed with an organic solvent, and then lyophilized or subjected to reverse osmosis to isolate the final product. The purity is confirmed by HPLC and the structure is verified by NMR and mass spectrometry.
Quantitative Data and Analytical Characterization
This compound is primarily used as an internal standard in LC-MS/MS assays for the quantification of meropenem in various biological matrices.[3][4]
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₉D₆N₃O₅S | [5] |
| Molecular Weight | 389.5 g/mol | [5] |
| CAS Number | 1217976-95-8 | [8] |
| Appearance | Solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |
Mass Spectrometry Data for LC-MS/MS Analysis
The following table summarizes the multiple reaction monitoring (MRM) transitions typically used for the detection and quantification of Meropenem and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Meropenem | 384.16 | 141.1 | [4] |
| This compound | 390.2 | 147.1 | [4] |
Preparation of Standard Solutions for Bioanalysis
The following protocol is a general guideline for the preparation of stock and working solutions of this compound for use as an internal standard.
-
Stock Solution: A primary stock solution of this compound is prepared by dissolving the solid compound in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and water, to a final concentration of 1 mg/mL.[3] This stock solution should be stored at -20°C or below.
-
Working Solution: The stock solution is diluted with the appropriate solvent (e.g., acetonitrile:water, 50:50, v/v) to prepare a working solution at the desired concentration for spiking into analytical samples.[3] The concentration of the working solution will depend on the specific requirements of the bioanalytical method.
Application in Bioanalytical Methods
This compound is a critical component in the development and validation of robust bioanalytical methods for quantifying meropenem in plasma, serum, and other biological fluids.
Workflow for Sample Analysis using this compound Internal Standard
The use of this compound as an internal standard is integral to the sample preparation and analysis workflow.
Caption: Workflow for bioanalysis of meropenem using this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound. The detailed information on its synthetic pathway and analytical properties is intended to be a valuable resource for researchers and professionals involved in the development and validation of bioanalytical methods for meropenem. The use of this compound as an internal standard ensures the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring data, ultimately contributing to the safe and effective use of this important antibiotic.
References
- 1. Synthesis of labeled meropenem for the analysis of M. tuberculosis transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H25N3O5S | CID 46782127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2006035300A2 - A process for the preparation of meropenem - Google Patents [patents.google.com]
- 8. This compound | 1217976-95-8 | SYB97695 | Biosynth [biosynth.com]
Meropenem-d6: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Meropenem-d6, a deuterated internal standard crucial for the accurate quantification of the broad-spectrum carbapenem (B1253116) antibiotic, meropenem, in research and clinical settings. This document details the analytical methodologies used to ensure its identity, purity, and quality, offering valuable insights for professionals in drug development and bioanalysis.
Certificate of Analysis: Summary of Key Quality Attributes
A Certificate of Analysis (CoA) for this compound provides critical data on its quality and purity. The following table summarizes typical specifications and analytical results, compiled from various suppliers.[1][2][3]
| Parameter | Specification | Typical Result | Analytical Method |
| Appearance | White to Pale Yellow Solid | Conforms | Visual Inspection |
| Identity | Conforms to Structure | Conforms | ¹H-NMR, MS |
| Purity (HPLC) | ≥95% | >97% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Isotopic Purity | ≥98% (d₆) | 99.8% | Mass Spectrometry (MS) |
| Deuterated Forms | ≥99% (d₁-d₆) | Conforms | Mass Spectrometry (MS) |
| Water Content | Report Result | ~4.1% | Karl Fischer Titration |
| Elemental Analysis | Conforms to C₁₇H₁₉D₆N₃O₅S | %C: 50.29, %H: 6.56, %N: 10.19 | Combustion Analysis |
| Specific Rotation | Report Result | -43.8° (c = 0.6, Methanol) | Polarimetry |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of this compound by separating it from potential impurities.
Principle: Reverse-phase chromatography separates compounds based on their hydrophobicity. A C18 column is commonly used, where the nonpolar stationary phase retains the analyte and impurities to varying degrees. Elution is achieved using a polar mobile phase.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) or other suitable buffer
-
Water (HPLC grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium acetate buffer and acetonitrile (e.g., 95:5 v/v).[4] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a standard solution of a specified concentration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to achieve a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
This method confirms the molecular weight of this compound and determines the percentage of the desired deuterated species (d₆).
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique. The sample is first separated by LC and then introduced into the mass spectrometer. The molecule is ionized, and the precursor ion (the intact molecule) is selected and fragmented to produce product ions. The specific mass-to-charge (m/z) ratios of the precursor and product ions are monitored.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.
-
LC Conditions: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate the analyte from any impurities.
-
MS/MS Conditions:
-
Data Analysis:
-
Identity Confirmation: The presence of the precursor ion at m/z 390.2 and the specific product ion at m/z 147.1 confirms the identity of this compound.
-
Isotopic Purity: The relative intensities of the mass signals corresponding to different deuterated forms (d₀ to d₆) are measured. The isotopic purity is calculated as the percentage of the d₆ species relative to the sum of all deuterated and non-deuterated species.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method confirms the chemical structure of this compound.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR is used to confirm the overall structure and the absence of signals from the six methyl protons that have been replaced by deuterium.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Compare the obtained spectrum with the known spectrum of non-deuterated meropenem. The absence of the proton signals corresponding to the dimethylamino group confirms the successful deuteration at this position. The remaining signals should be consistent with the rest of the molecular structure.[7]
Visualizations
Experimental Workflow for Purity and Identity Testing
The following diagram illustrates the typical workflow for the analytical testing of a batch of this compound.
Simplified Signaling Pathway of Meropenem's Antibacterial Action
Meropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.
Meropenem penetrates the bacterial cell and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][3][8] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Meropenem's broad spectrum of activity is partly due to its high resistance to degradation by most bacterial β-lactamases.[2]
References
- 1. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 2. Meropenem - Wikipedia [en.wikipedia.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the structures of meropenem(SM-7338) and it's primary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meropenem | C17H25N3O5S | CID 441130 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Stability of Meropenem-d6: A Technical Guide for Researchers
An in-depth examination of the physical and chemical stability of Meropenem (B701), providing a framework for understanding its deuterated analogue, Meropenem-d6.
This technical guide offers a comprehensive overview of the physical and chemical stability of the carbapenem (B1253116) antibiotic Meropenem. Due to a lack of specific stability studies on its deuterated form, this compound, this document leverages the extensive available data on Meropenem to provide a robust predictive framework for researchers, scientists, and drug development professionals. The principles of stability testing, degradation pathways, and the influence of various environmental factors on Meropenem are detailed, with the understanding that similar behavior can be anticipated for this compound, potentially with minor variations due to the kinetic isotope effect.
Introduction to Meropenem and this compound
Meropenem is a broad-spectrum β-lactam antibiotic widely used for the treatment of severe bacterial infections.[1][2] Its chemical structure, characterized by a carbapenem core, is susceptible to degradation, primarily through hydrolysis of the β-lactam ring.[3] this compound, a deuterated version of Meropenem, is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of the parent drug in biological matrices.[4][5][6][7][8][9][10] While the primary focus of existing literature is on the non-deuterated form, the stability data for Meropenem serves as an essential baseline for handling and utilizing this compound in a research setting. It has been suggested that deuteration can reduce metabolic degradation rates.[11]
Physical and Chemical Properties
A foundational understanding of the physicochemical properties of both Meropenem and this compound is crucial for stability considerations.
Table 1: Physicochemical Properties of Meropenem and this compound
| Property | Meropenem | This compound |
| Molecular Formula | C₁₇H₂₅N₃O₅S[2] | C₁₇H₁₉D₆N₃O₅S[12] |
| Molecular Weight | 383.46 g/mol [2] | 389.5 g/mol [12] |
| Appearance | White to off-white solid/crystalline powder[2][13] | White to off-white solid[13] |
| pKa | 2.9 and 7.4[2] | Not explicitly available |
| Solubility | Limited aqueous solubility[2] | No data available |
Chemical Stability and Degradation
The stability of Meropenem is significantly influenced by temperature, pH, and concentration. The primary degradation pathway involves the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[3]
Influence of Temperature
Temperature is a critical factor in the degradation of Meropenem. Elevated temperatures accelerate the rate of decomposition, which typically follows first-order kinetics.[1][14]
-
Reconstituted Solutions: Meropenem in reconstituted solutions is thermally labile.[14] Studies have shown significant degradation at temperatures above ambient, with a shorter half-life as temperature increases.[15][16] For instance, at 32°C, a loss of 20% to 56% can be observed after 24 hours.[17] At 22°C and 33°C, the concentration of a generic Meropenem solution dropped to 90% of its initial concentration at 7.4 hours and 5.7 hours, respectively.[18]
-
Powder for Injection: In its solid, powdered form, Meropenem is more stable. However, at higher temperatures, its decomposition also follows first-order kinetics.[14]
-
Frozen Solutions: While freezing can enhance stability, some studies have noted the formation of precipitates in frozen Meropenem solutions, indicating physical instability.[1][19]
Influence of pH
The pH of the solution plays a crucial role in the stability of Meropenem. The optimal pH for stability is reported to be in the range of 6.0 to 6.5.[20]
-
Acidic Conditions: Meropenem degrades rapidly in acidic solutions. Under forced degradation conditions with 0.1M hydrochloric acid, a greater than 90% reduction in the Meropenem peak area was observed within 30 minutes at ambient temperature.[17]
-
Alkaline Conditions: In basic solutions, such as 0.1M sodium hydroxide, degradation also occurs, though at a slower rate compared to acidic conditions.[17]
Influence of Concentration
The concentration of Meropenem in a solution can also affect its stability, with higher concentrations often leading to faster degradation.[15][16] This may be attributed to intermolecular aminolysis, where one Meropenem molecule acts as a nucleophile, attacking the β-lactam ring of another.[3][20]
Table 2: Summary of Meropenem Stability under Various Conditions
| Condition | Concentration | Temperature | Stability (Time to <90% of initial concentration) | Reference |
| 0.9% Sodium Chloride | 6.25 mg/mL | 32°C | > 10% loss after 24 hours | [17] |
| Citrate Buffer (pH ~7) | 6.25 mg/mL | 32°C | > 10% loss after 24 hours | [17] |
| 0.9% Sodium Chloride | 2 mg/mL | 2-8°C | > 95% remaining after 24 hours | [16][21] |
| 0.9% Sodium Chloride | 2 mg/mL | 25°C | ~8 hours | [16][21] |
| 0.9% Sodium Chloride | 25 mg/mL | 25°C or 32°C | ~4 hours | [21] |
| 0.9% Sodium Chloride | 6 mg/mL | 6.7°C | > 90% remaining up to 144 hours | [19] |
| Human Plasma | Various | -20°C | Stable for approximately 80 days | [22][23] |
| Human Plasma | Various | -80°C | Stable for at least 1 year | [5][24] |
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is essential for accurately determining the concentration of the active pharmaceutical ingredient in the presence of its degradation products.[25] High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
Stability-Indicating HPLC Method
A typical stability-indicating HPLC method for Meropenem involves the following:
-
Column: A reverse-phase column, such as a C18 or a LiChrospher RP-18 (250 mm x 4.6 mm, 5 µm), is commonly used.[25]
-
Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium dihydrogen orthophosphate monohydrate) and an organic solvent like acetonitrile.[19][25] The pH of the aqueous phase is typically acidic.
-
Detection: UV detection at a wavelength of around 298 nm is standard.[17][19]
-
Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.[19][25]
-
Validation: The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, selectivity, and robustness.[25]
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the drug molecule. These studies typically involve subjecting the drug to more extreme conditions than those encountered in accelerated stability testing.
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1M HCl) at an elevated temperature (e.g., 40-50°C).[17][20]
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1M NaOH) at an elevated temperature.[17][20]
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v H₂O₂), at an elevated temperature.[17][20]
-
Thermal Degradation: Heating the drug substance or solution to a high temperature.[14]
-
Photodegradation: Exposing the drug to light, often in a photostability chamber.
Visualization of Workflows and Pathways
Meropenem Degradation Pathway
The primary degradation pathway for Meropenem involves the hydrolytic cleavage of the β-lactam ring, leading to the formation of an inactive open-ring metabolite.[3]
Caption: Primary degradation pathway of Meropenem via hydrolysis.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound.
Caption: General experimental workflow for stability testing.
Conclusion and Future Directions
For researchers and drug development professionals working with this compound, it is recommended to:
-
Store the compound as a dry powder under recommended conditions (cool, dry, and protected from light).
-
Prepare solutions fresh whenever possible and use them promptly.
-
If storage of solutions is necessary, it should be at refrigerated or frozen temperatures, with an awareness of potential physical instability upon freezing.
-
Conduct preliminary in-house stability assessments under the specific experimental conditions to be used.
Future research should focus on conducting formal stability studies on this compound to definitively characterize its degradation kinetics and pathways, thereby providing a more complete understanding for its application in sensitive analytical methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Stability Evaluation of Different Pharmaceutical Products Containing Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Training a Drug to Do New Tricks: Insights on Stability of Meropenem Administered as a Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. journals.asm.org [journals.asm.org]
- 7. Detection of Carbapenemase-Producing Bacteria by Using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetic-pharmacodynamic target attainment analyses as support for meropenem dosing regimens in critically ill adult and elderly patients with Pseudomonas aeruginosa infections [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C17H25N3O5S | CID 46782127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tlcstandards.com [tlcstandards.com]
- 14. Stability and degradation kinetics of meropenem in powder for injection and reconstituted sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical stability and physical compatibility of meropenem in admixtures for continuous and extended intravenous infusions | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 16. researchgate.net [researchgate.net]
- 17. ejhp.bmj.com [ejhp.bmj.com]
- 18. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Meropenem Stability in Human Plasma at -20 °C: Detailed Assessment of Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products and Pathways of Meropenem-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of Meropenem-d6, a deuterated analog of the broad-spectrum carbapenem (B1253116) antibiotic, Meropenem (B701). Given that this compound is utilized as an internal standard in pharmacokinetic and stability studies, a thorough understanding of its degradation profile is critical for accurate quantification and interpretation of results. The degradation pathways of this compound are considered analogous to those of Meropenem. This guide details the primary degradation products, the pathways through which they are formed under various stress conditions, and the analytical methodologies used for their characterization.
Principal Degradation Pathways and Products
This compound, like its non-deuterated counterpart, is susceptible to degradation through several key pathways, primarily hydrolysis, oxidation, thermal stress, and photolysis. These pathways lead to the formation of distinct degradation products, compromising the stability and efficacy of the active pharmaceutical ingredient.
Hydrolytic Degradation: The Open-Ring Metabolite
The most significant degradation pathway for this compound is the hydrolysis of the β-lactam ring. This reaction is catalyzed by acidic, alkaline, or neutral conditions and results in the formation of the microbiologically inactive Open-Ring Metabolite (ORM) .[1][2][3] This process is a primary concern in aqueous solutions and biological matrices.
Thermal Degradation
Under thermal stress, this compound undergoes a series of complex reactions leading to the modification of its side chain and the β-lactam ring, ultimately forming a pyrrolic derivative .[3][4][5] This degradation pathway is particularly relevant to the storage and handling of this compound at elevated temperatures.
Oxidative Degradation
Exposure to oxidative conditions, such as hydrogen peroxide, leads to the formation of at least two significant degradation products: a decarboxylated product and an N-oxide derivative .[6][7][8] These reactions highlight the sensitivity of the this compound molecule to oxidizing agents.
Dimerization
Under conditions of high humidity, this compound can undergo dimerization.[6][7] This process involves the intermolecular reaction between two this compound molecules. Several potential dimer structures have been identified as process-related impurities, which may also be relevant in degradation studies.
Quantitative Analysis of this compound Degradation
The stability of Meropenem has been quantitatively assessed under various stress conditions. The following tables summarize the degradation of Meropenem, which is expected to be comparable to this compound, under different experimental settings.
Table 1: Degradation of Meropenem under Hydrolytic and Thermal Conditions
| Stress Condition | Concentration | Temperature | Time | Percent Remaining | Reference |
| 0.1 M HCl | 6 mg/mL | Ambient | 30 min | <10% | [9] |
| 0.1 M NaOH | 6 mg/mL | 40°C | 1.5 h | Not Detectable | [10] |
| 0.1 M NaOH | 25 mg/mL | 40°C | 4 h | Not Detectable | [10] |
| 0.9% NaCl | 2% (w/v) | 22°C | 17.5 h | 90% | [11] |
| 0.9% NaCl | 2% (w/v) | 22°C | 24 h | 86.6% | [11] |
| Buffered Serum | 2, 10, 50 mg/L | 37°C | 24 h | 54.9% | [11] |
| Aqueous Solution | 70 mg/mL | 70°C | 1.5 h | - | [12] |
| Dry Air | - | 50°C | 20 h | - | [1] |
Table 2: Stability of Meropenem in Different Infusion Fluids and Storage Conditions
| Infusion Fluid | Concentration | Temperature | Time | Percent Remaining | Reference |
| 5% Glucose | - | Room Temp | 4 h | >90% | [2][7] |
| 0.9% NaCl | - | Room Temp | 12 h | >90% | [2][7] |
| 0.9% NaCl | 6 mg/mL | 6.7°C | 144 h | >90% | [13] |
| 0.9% NaCl | 25 mg/mL | 22.5°C (after 48h refrigeration) | 24 h | <90% | [13] |
| Human Plasma | 0.44 - 87.6 mg/L | -20°C | ~80 days | >85% (concentration dependent) | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline typical experimental protocols for forced degradation and analysis of this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.
-
Acid Hydrolysis: A solution of Meropenem is treated with 0.1 M hydrochloric acid at ambient or elevated temperatures (e.g., 40-50°C). Samples are withdrawn at various time points (e.g., 30 minutes, 1 hour, 2 hours) for analysis.[9]
-
Alkaline Hydrolysis: A solution of Meropenem is treated with 0.1 M sodium hydroxide (B78521) at ambient or elevated temperatures (e.g., 40-50°C). Samples are collected at different intervals (e.g., 1.5 hours, 4 hours) for analysis.[10]
-
Oxidative Degradation: Meropenem solution is exposed to an oxidizing agent, typically 3% hydrogen peroxide, at room temperature. Samples are analyzed at specified time points to monitor the extent of degradation.[2][7]
-
Thermal Degradation: Solid Meropenem or a solution of the drug is subjected to elevated temperatures (e.g., 45°C, 70°C, or 105°C) for a defined period.[4][5][12] For solid-state studies, the sample can be placed in a controlled humidity environment.
-
Photolytic Degradation: Solutions of Meropenem are exposed to a light source, such as a UV lamp, to assess photodegradation. The experimental setup should control for temperature to isolate the effect of light.
Analytical Methodologies
High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the separation and quantification of this compound and its degradation products.
3.2.1. Stability-Indicating HPLC-UV Method
A robust stability-indicating HPLC method is capable of separating the intact drug from its degradation products.
-
Chromatographic System: A typical system consists of a pump, an autosampler, a UV detector, and a data acquisition system.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 30 mM sodium dihydrogen orthophosphate monohydrate, pH 3.0) and an organic modifier like acetonitrile (B52724) (e.g., 90:10 v/v).[10][16][17]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[10]
-
Injection Volume: A typical injection volume is 20 µL.[10]
-
Detection: UV detection is performed at the maximum absorbance wavelength of Meropenem, which is approximately 298 nm.[10]
-
Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
3.2.2. LC-MS/MS Method for Enhanced Specificity and Sensitivity
LC-MS/MS provides higher selectivity and sensitivity for the identification and quantification of degradation products.
-
Liquid Chromatography: The chromatographic conditions are similar to the HPLC-UV method, optimized for separation and compatibility with the mass spectrometer.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and each of its degradation products. This allows for highly selective detection and quantification even in complex matrices.
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the major degradation pathways of this compound and a typical experimental workflow for its stability testing.
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
Conclusion
The degradation of this compound is a critical consideration for its use as an internal standard and for understanding the stability of the parent drug. The primary degradation pathways involve hydrolysis to an open-ring metabolite, thermal degradation to a pyrrolic derivative, oxidative degradation to decarboxylated and N-oxide products, and dimerization under high humidity. Robust, stability-indicating analytical methods, such as HPLC-UV and LC-MS/MS, are essential for accurately monitoring this degradation and ensuring the reliability of analytical data. This guide provides a foundational understanding for researchers and drug development professionals working with Meropenem and its deuterated analogs.
References
- 1. Solid-state stability study of meropenem – solutions based on spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and alkaline stability of meropenem: degradation products and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability in clinical use and stress testing of meropenem antibiotic by direct infusion ESI-Q-TOF: Quantitative method and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Investigation of meropenem stability after reconstitution: the influence of buffering and challenges to meet the NHS Yellow Cover Document compliance for continuous infusions in an outpatient setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. An investigation of the stability of meropenem in elastomeric infusion devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meropenem Stability in Human Plasma at −20 °C: Detailed Assessment of Degradation | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Meropenem-d6 in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of Meropenem-d6, a deuterated internal standard crucial for the accurate quantification of the broad-spectrum antibiotic Meropenem. Designed for researchers, scientists, and professionals in drug development, this document outlines the known solubility characteristics of this compound and its non-deuterated counterpart, Meropenem, in various organic solvents. Furthermore, it details a robust experimental protocol for determining thermodynamic solubility, enabling researchers to generate precise solubility data for their specific applications.
Introduction to this compound
This compound is a stable isotope-labeled version of Meropenem, an antibiotic of the carbapenem (B1253116) class. Its primary application is as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Meropenem in biological matrices. Accurate concentration determination of internal standards is paramount for the reliability of these analytical methods, making a thorough understanding of its solubility essential for preparing stock solutions and calibration standards.
Solubility Data of this compound and Meropenem
Quantitative solubility data for this compound in organic solvents is not extensively available in published literature. However, qualitative descriptions and quantitative data for the non-deuterated form, Meropenem, provide valuable insights. The following tables summarize the available information.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Methanol | Slightly soluble[1] | Not Specified | Qualitative assessment. |
| Dimethyl Sulfoxide (DMSO) | May dissolve[2] | Not Specified | Often requires sonication. Hygroscopic DMSO can significantly impact solubility.[3] |
| Water | May dissolve[2] | Not Specified | - |
| Ethanol | May dissolve[2] | Not Specified | - |
| Dimethylformamide (DMF) | May dissolve[2] | Not Specified | - |
Table 2: Solubility of Meropenem (Non-deuterated)
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 30[4] | Not Specified | For Meropenem (hydrate). |
| Dimethylformamide (DMF) | ~ 30[4] | Not Specified | For Meropenem (hydrate). |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 5[4] | Not Specified | For Meropenem (hydrate). |
| Water | 77 | Not Specified | - |
| Ethanol | Insoluble | Not Specified | - |
It is important to note that the solubility of deuterated compounds is generally expected to be very similar to their non-deuterated analogues. However, for precise analytical work, experimental determination is recommended.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.
Materials and Equipment
-
This compound (solid powder)
-
Selected organic solvents (e.g., Methanol, DMSO, Acetonitrile (B52724), Ethanol, Dimethylformamide) of high purity
-
Analytical balance
-
Glass vials with screw caps
-
Shaker or orbital incubator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: To a glass vial, add a pre-weighed excess amount of this compound. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Addition of Solvent: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully collect a sample from the supernatant. To ensure all particulate matter is removed, filter the supernatant through a syringe filter (e.g., 0.22 µm).
-
Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC or UHPLC-MS method to determine the concentration of this compound.
-
Calculation of Solubility: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Method Considerations
A robust and validated analytical method is critical for the accurate quantification of this compound in the saturated solvent. Reversed-phase HPLC coupled with UV detection or mass spectrometry is a common approach.
Example Chromatographic Conditions
-
Column: A C18 column is often suitable for the separation of Meropenem and its deuterated analogue.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection can be performed at the λmax of Meropenem (around 298-306 nm). Mass spectrometry offers higher selectivity and sensitivity.
-
Internal Standard: While this compound is the analyte in this solubility study, in a bioanalytical context, an appropriate internal standard would be required for the quantification of Meropenem.
Logical Relationship of Analytical Method Development
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (SM 7338-d6) | Bacterial | 1217976-95-8 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to Commercially Available Meropenem-d6 for Researchers and Drug Development Professionals
Introduction
Meropenem-d6 is the deuterated analog of meropenem (B701), a broad-spectrum carbapenem (B1253116) antibiotic. Its application is primarily centered on its use as an internal standard in analytical chemistry, particularly in pharmacokinetic and therapeutic drug monitoring studies of meropenem. The stable isotope-labeled nature of this compound allows for precise and accurate quantification of meropenem in complex biological matrices by mass spectrometry. This technical guide provides an in-depth overview of commercially available sources of this compound, its physicochemical properties, and detailed experimental protocols for its application.
Commercially Available Sources and Specifications of this compound
A variety of chemical suppliers offer this compound for research purposes. The following tables summarize the key quantitative data from several prominent vendors to facilitate easy comparison.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (4R,5S,6S)-3-[[(3S,5S)-5-[[di(methyl-d3)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | Cayman Chemical[1], LGC Standards |
| CAS Number | 1217976-95-8 or 1133424-00-6 | Santa Cruz Biotechnology[2], Cayman Chemical[1], LGC Standards |
| Molecular Formula | C₁₇H₁₉D₆N₃O₅S | Santa Cruz Biotechnology[2], LGC Standards, Cayman Chemical[1] |
| Molecular Weight | 389.50 g/mol | Santa Cruz Biotechnology[2], LGC Standards, Cayman Chemical[1] |
| Appearance | White to Pale Yellow Solid | LGC Standards |
| Melting Point | >200°C | ChemicalBook[3][4] |
Table 2: Supplier-Specific Data for this compound
| Supplier | Catalog Number | Purity | Isotopic Purity | Storage Conditions | Solubility |
| LGC Standards | TRC-M225617 | >95% (HPLC) | 99.8% | -20°C, Hygroscopic | Methanol (Slightly) |
| Cayman Chemical | 28616 | ≥99% deuterated forms (d1-d6) | Not Specified | -20°C | Methanol (Slightly)[1] |
| Santa Cruz Biotechnology | sc-219463 | Not Specified | Not Specified | Not Specified | Not Specified |
| R&S Chemicals | 3M2001-d6 | >95% | >95% | Not Specified | Not Specified[5] |
| InvivoChem | V52818 | ≥98% | Not Specified | Not Specified | Not Specified[6] |
| MedChemExpress | HY-13678S | 98.0% | Not Specified | Not Specified | Not Specified[7] |
| Nucleosyn | Not Specified | Chemical purity 95% | Isotopic Enrichment 98% | Not Specified | Water[8] |
| A Chemtek | A832617 | Not Specified | Not Specified | Not Specified | Not Specified[9] |
| Simson Pharma | Not Specified | High Quality (CoA provided) | Not Specified | Not Specified | Not Specified[10][11] |
Experimental Protocols
This compound is predominantly utilized as an internal standard for the quantification of meropenem in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized, detailed methodology synthesized from various research applications.
Protocol: Quantification of Meropenem in Human Plasma using this compound Internal Standard
1. Materials and Reagents:
-
Meropenem analytical standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Meropenem Stock Solution (1 mg/mL): Accurately weigh and dissolve meropenem in ultrapure water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the meropenem stock solution in blank human plasma to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution in a suitable solvent, such as 50:50 ACN/water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Meropenem: m/z 384.1 → 141.1
-
This compound: m/z 390.1 → 147.1
-
-
Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of meropenem to this compound against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of meropenem in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mechanism of Action of Meropenem
Meropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this pathway.
Caption: Mechanism of action of Meropenem.
Experimental Workflow for Meropenem Quantification
The following diagram outlines the logical flow of a typical experiment for quantifying meropenem in a biological sample using this compound as an internal standard.
Caption: Workflow for Meropenem quantification.
This compound is an indispensable tool for the accurate quantification of meropenem in research and clinical settings. A variety of commercial suppliers provide this stable isotope-labeled standard with varying specifications. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating analytical methods. The illustrative diagrams of the mechanism of action and experimental workflow offer a clear visual understanding of the underlying principles and practical steps involved in the use of this compound. Researchers, scientists, and drug development professionals can leverage this information to enhance the precision and reliability of their meropenem-related studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1133424-00-6 [amp.chemicalbook.com]
- 4. This compound | 1133424-00-6 [chemicalbook.com]
- 5. RS CHEMICALS [randschemicals.com]
- 6. This compound (SM 7338-d6) | Bacterial | 1217976-95-8 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Purchase [D6]-Meropenem [nucleosyn.com]
- 9. achemtek.com [achemtek.com]
- 10. This compound | CAS No- 1133424-00-6 | Simson Pharma Limited [simsonpharma.com]
- 11. This compound | CAS No- 1133424-00-6 | Simson Pharma Limited [simsonpharma.com]
Navigating the Stability of Meropenem-d6: A Technical Guide to Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the integrity of isotopically labeled standards like Meropenem-d6 is paramount for accurate quantification in pharmacokinetic and other research studies. This technical guide synthesizes available data to provide a comprehensive overview of the recommended long-term storage conditions for this compound, drawing upon stability studies of its non-deuterated counterpart, meropenem (B701).
This compound, a deuterium-labeled version of the broad-spectrum carbapenem (B1253116) antibiotic meropenem, is primarily utilized as an internal standard in analytical chemistry, particularly for quantification by mass spectrometry.[1][2] While specific long-term stability studies on this compound are not extensively published, the stability profile of meropenem is well-documented and serves as a reliable proxy due to the chemical similarity. The primary degradation pathway for meropenem involves the hydrolysis of the β-lactam ring, leading to the formation of an open-ring metabolite.[3][4][5]
Recommended Storage Conditions
Meropenem is available as a sterile powder for reconstitution.[6] The stability of meropenem, and by extension this compound, is significantly influenced by temperature, storage solution, and concentration.
Solid State: As a solid, this compound is expected to be stable when stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions. For long-term storage of the solid compound, refrigerated conditions (2°C to 8°C) are advisable to minimize any potential degradation.
In Solution: The stability of meropenem in solution is concentration and temperature-dependent.[4][7] Lower concentrations and colder temperatures generally result in longer stability.[7][8] Studies have shown that meropenem is more stable in sodium chloride solutions than in dextrose solutions.[7][9]
Quantitative Stability Data
The following tables summarize the stability of meropenem under various conditions, providing a crucial reference for handling this compound solutions.
Table 1: Stability of Meropenem in Solution at Room Temperature (15-25°C)
| Concentration | Diluent | Storage Time to 90% Potency | Reference |
| up to 50 mg/mL | Sterile Water for Injection | 2 hours | [6] |
| 1 mg/mL to 20 mg/mL | 0.9% Sodium Chloride | 1 hour | [10] |
| Not specified | Not specified | 7.4 hours at 22°C | [11] |
| Not specified | Not specified | 5.7 hours at 33°C | [11] |
| 2% (20 mg/mL) | 0.9% Normal Saline | 17.5 hours | [4] |
Table 2: Stability of Meropenem in Solution under Refrigeration (2-8°C)
| Concentration | Diluent | Storage Time to >90% Potency | Reference |
| up to 50 mg/mL | Sterile Water for Injection | 13 hours at up to 5°C | [10] |
| 1 mg/mL to 20 mg/mL | 0.9% Sodium Chloride | 15 hours at up to 5°C | [10] |
| 4 mg/mL | 0.9% Sodium Chloride | 7 days at 5°C | [9] |
| 10 mg/mL | 0.9% Sodium Chloride | 5 days at 5°C | [9] |
| 20 mg/mL | 0.9% Sodium Chloride | 5 days at 5°C | [9] |
| 6 mg/mL | Not specified | 144 hours (6 days) at 6.7°C | [8] |
| 20 and 5 mg/mL | 0.9% and 0.45% Sodium Chloride | 48 hours at 5°C (retained >95%) | [9] |
Table 3: Stability of Meropenem in Frozen Plasma
| Storage Temperature | Stability Finding | Reference |
| -20°C | Significant degradation over time, stable for approximately 80 days. | [12] |
Experimental Protocols for Stability Assessment
The stability of meropenem is typically assessed using stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
High-Performance Liquid Chromatography (HPLC)
A common method for determining meropenem concentration involves a stability-indicating HPLC assay.
-
Sample Preparation: Reconstituted solutions of meropenem are prepared at various concentrations in different diluents and stored under controlled temperature and light conditions. Aliquots are collected at specified time points.
-
Chromatographic System:
-
Column: A C18 column is frequently used for separation.[13]
-
Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is used in a gradient or isocratic elution mode.[6]
-
Detector: UV detection is commonly employed.
-
-
Analysis: The concentration of meropenem is determined by comparing the peak area of the sample to that of a standard curve. The percentage of the initial concentration remaining at each time point is calculated to assess stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher selectivity and sensitivity for the quantification of meropenem and its metabolites.[13]
-
Sample Preparation: Plasma or serum samples containing meropenem are typically subjected to protein precipitation using an organic solvent like acetonitrile (B52724) or methanol.[3][13] The supernatant is then diluted and injected into the LC-MS/MS system. This compound serves as the internal standard.[6]
-
Liquid Chromatography: Chromatographic separation is achieved using a C18 or C8 column with a gradient elution of a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).[6][13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in positive electrospray ionization (ESI+) mode.[6] Multiple Reaction Monitoring (MRM) is employed to detect specific precursor-to-product ion transitions for both meropenem and this compound.[6] For meropenem, a common transition is m/z 384 → 68.[6]
-
Quantification: The concentration of meropenem is determined by the ratio of its peak area to that of the internal standard (this compound), calculated against a calibration curve.
Visualizing Stability Assessment and Degradation
To better understand the processes involved in determining and characterizing the stability of this compound, the following diagrams illustrate a typical experimental workflow and the primary degradation pathway.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal and alkaline stability of meropenem: degradation products and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of meropenem in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. medscape.com [medscape.com]
- 10. Meropenem: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
Meropenem-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Meropenem-d6, a deuterated analog of the broad-spectrum carbapenem (B1253116) antibiotic, Meropenem. This document outlines its chemical properties, applications in analytical research, and the fundamental mechanism of action of its parent compound.
Core Physicochemical and Identification Data
This compound is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies of Meropenem via mass spectrometry-based assays.[1][2][3] The deuterium (B1214612) labeling provides a distinct mass difference, enabling precise quantification of the parent drug in complex biological matrices.[1]
| Property | Value | References |
| Molecular Formula | C₁₇H₁₉D₆N₃O₅S | [2][3] |
| Molecular Weight | 389.50 g/mol | [2] |
| CAS Number | 1133424-00-6, 1217976-95-8 | [1][2][4][5] |
| Appearance | Solid | [3] |
Note on CAS Numbers: Two CAS numbers are frequently associated with this compound. PubChem lists both as synonyms for the same chemical structure.[4] Some suppliers may differentiate stereoisomers or racemic mixtures with distinct CAS numbers. Researchers should consult the certificate of analysis from their specific supplier for definitive identification.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Meropenem, the non-deuterated parent compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] This mechanism is centered on the inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[6] PBPs are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall.[6] By binding to and inactivating PBPs, Meropenem disrupts cell wall maintenance and construction, leading to cell lysis and bacterial death.[6][8]
Experimental Protocols: Quantification of Meropenem using this compound
This compound is an essential tool for the accurate quantification of Meropenem in biological samples, such as plasma, serum, and cerebrospinal fluid (CSF), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]
Sample Preparation (Dried Plasma Spot Elution)
This protocol is adapted from a method for analyzing dried plasma spots (DPS).[12]
-
A small disc is punched from the dried plasma spot card.
-
The disc is placed in a microcentrifuge tube.
-
An extraction solution containing 30 µL of this compound internal standard (1 µg/mL in acetonitrile (B52724):water), 30 µL of diluent, and 30 µL of acetonitrile is added.[12]
-
The sample is vortex-mixed for 3 minutes to ensure complete extraction.[12]
-
The mixture is then centrifuged at 13,000 rpm for 5 minutes.[12]
-
A 2.0 µL aliquot of the resulting supernatant is injected into the LC-MS/MS system for analysis.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a representative set of conditions based on published methods.[10][11][13]
-
LC Column: A C18 analytical column (e.g., 4.6 x 50 mm, 2.7 µm) is typically used for chromatographic separation.[10]
-
Mobile Phase: A gradient elution is commonly employed with:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification:
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C17H25N3O5S | CID 46782127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tlcstandards.com [tlcstandards.com]
- 6. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. youtube.com [youtube.com]
- 9. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Robust and Sensitive UPLC-MS/MS Assay for the Quantification of Meropenem in Human Plasma Using Meropenem-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid and accurate quantification of meropenem (B701) in human plasma. The assay utilizes a stable isotope-labeled internal standard, meropenem-d6, to ensure high precision and accuracy. Sample preparation is streamlined through a simple protein precipitation procedure. This method is highly suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research involving meropenem.
Introduction
Meropenem is a broad-spectrum carbapenem (B1253116) antibiotic widely used in clinical practice to treat severe bacterial infections, particularly in critically ill patients.[1][2] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of meropenem is crucial to optimize dosing regimens, ensuring therapeutic efficacy while minimizing the risk of toxicity and the development of antibiotic resistance.[1] This note details a robust UPLC-MS/MS method that offers high sensitivity and selectivity for the determination of meropenem in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.[2][3]
Experimental
Materials and Reagents
-
Meropenem reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Acquity I-Class LC system or equivalent[4]
-
Mass Spectrometer: Xevo TQD triple quadrupole mass spectrometer or equivalent[4]
-
Analytical Column: Acquity UPLC C8 (100 × 2.1 mm, 1.7 μm) or equivalent[4]
Preparation of Solutions
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of meropenem in a 50:50 (v/v) mixture of acetonitrile and water.[2][5]
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.[2][5]
Working Solutions:
-
Prepare working solutions of meropenem by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[5]
Sample Preparation Protocol
-
Pipette 30 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[5]
-
Add 30 µL of the this compound internal standard working solution (10 µg/mL).[5]
-
Add 30 µL of a 50:50 (v/v) mixture of acetonitrile and water as a diluent.[5]
-
To precipitate proteins, add 810 µL of acetonitrile.[5]
-
Vortex the mixture for 3 minutes.[5]
-
Centrifuge at 13,000 rpm for 5 minutes.[5]
-
Transfer the supernatant to an autosampler vial.
-
Inject 2.0 µL of the supernatant into the UPLC-MS/MS system.[2]
UPLC-MS/MS Method
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)[2] |
| Column Temperature | 40 °C[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.65 mL/min[2] |
| Injection Volume | 2.0 µL[2] |
| Gradient Program | 0.0–1.0 min: 4% B; 1.0–2.5 min: 4–95% B; 2.5–4.5 min: 95% B; 4.5–4.6 min: 95–4% B; 4.6–7.0 min: 4% B[2] |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][4] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | Meropenem: m/z 384.2 → 141.0[6][7]; this compound: m/z 390.2 → 147.1[6][7] |
| Dwell Time | 200 ms[8] |
| Declustering Potential | 40 V[8] |
| Collision Cell Exit Potential | 12 V[8] |
Results and Discussion
Method Validation
The UPLC-MS/MS method was validated according to established bioanalytical method validation guidelines.[4]
Linearity: The assay demonstrated excellent linearity over a concentration range of 0.5–50 µg/mL for meropenem in human plasma.[2][4] The coefficient of determination (R²) was consistently greater than 0.995.[2] A weighted (1/x²) linear regression was used to fit the calibration curve.[2][8]
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated using QC samples at low, medium, and high concentrations.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 1.5 | < 9% | < 9% | 91.5 - 103.9 | 96.1 - 103.9 |
| Medium | 8 | < 9% | < 9% | 91.5 - 103.9 | 96.1 - 103.9 |
| High | 40 | < 9% | < 9% | 91.5 - 103.9 | 96.1 - 103.9 |
| Data synthesized from multiple sources indicating typical performance.[2][4] |
Sensitivity: The lower limit of quantification (LLOQ) for meropenem in human plasma was established at 0.5 µg/mL, with a signal-to-noise ratio significantly greater than 10.[2][4]
Matrix Effect and Recovery: The use of a stable isotope-labeled internal standard, this compound, effectively compensated for any matrix effects.[1] The extraction recovery of meropenem from human plasma was consistent and high across the different QC levels.
Visualization of Protocols
Caption: Workflow for Meropenem Quantification in Human Plasma.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of meropenem in human plasma. The simple sample preparation and the use of a deuterated internal standard make this assay robust and suitable for high-throughput analysis in a clinical or research setting. This method can be a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of meropenem.
References
- 1. Quantification of meropenem in human plasma by HILIC - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MSMS method for the simultaneous quantification of meropenem and vaborbactam in human plasma and renal replacement therapy effluent and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Note: Quantification of Meropenem in Cerebrospinal Fluid Using Meropenem-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Meropenem (B701) is a broad-spectrum carbapenem (B1253116) antibiotic with significant efficacy against a wide range of Gram-positive and Gram-negative bacteria. Its ability to penetrate the blood-brain barrier makes it a critical therapeutic agent for treating bacterial meningitis and other central nervous system (CNS) infections. Therapeutic drug monitoring (TDM) of meropenem in cerebrospinal fluid (CSF) is crucial for optimizing dosing regimens, ensuring therapeutic concentrations are achieved at the site of infection while minimizing potential toxicity.[1][2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of meropenem in human CSF, utilizing its stable isotope-labeled counterpart, Meropenem-d6, as an internal standard (IS) to ensure accuracy and precision.[3] The method involves a straightforward protein precipitation step followed by rapid chromatographic separation and detection by mass spectrometry.[4][5]
Principles of the Method
This method employs LC-MS/MS for the selective and sensitive quantification of meropenem in CSF. Samples are first subjected to a protein precipitation step using acetonitrile (B52724), which also contains the internal standard, this compound.[4][6] After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution of mobile phases composed of water and acetonitrile, both containing 0.1% formic acid.[4][3][7] The analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[4][8] Quantification is based on the ratio of the peak area of meropenem to that of the internal standard, this compound.
Quantitative Data Summary
The following table summarizes the quantitative performance of this LC-MS/MS method for the analysis of meropenem in cerebrospinal fluid.
| Parameter | Result |
| Linearity Range | 0.04 - 20.0 µg/mL[9] |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL[9] |
| Upper Limit of Quantification (ULOQ) | 20.0 µg/mL[9] |
| Intra-day Precision (%CV) | < 8.0%[9] |
| Inter-day Precision (%CV) | < 8.0%[9] |
| Intra-day Accuracy (% Bias) | -6.6% to 6.5%[9] |
| Inter-day Accuracy (% Bias) | -6.6% to 6.5%[9] |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Experimental Protocols
Materials and Reagents
-
Meropenem analytical standard
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Human cerebrospinal fluid (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Meropenem Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of meropenem in LC-MS/MS grade water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in LC-MS/MS grade water.
-
Working Standard Solutions: Prepare serial dilutions of the meropenem stock solution in LC-MS/MS grade water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid.
-
Calibration Standards and QC Samples: Spike drug-free human CSF with the appropriate meropenem working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.04, 0.1, 0.5, 2.5, 10, and 20 µg/mL) and QC samples (e.g., 0.12, 8, and 16 µg/mL).
Sample Preparation Protocol
-
Label microcentrifuge tubes for each standard, QC, and unknown CSF sample.
-
To 50 µL of each CSF sample, standard, or QC, add 100 µL of the internal standard working solution (1 µg/mL this compound in acetonitrile with 0.1% formic acid).[4]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Transfer 50 µL of the supernatant to a new tube or vial and dilute with 450 µL of LC-MS/MS grade water containing 0.1% formic acid.[4]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Setting |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm[10] |
| Column Temperature | 40°C[10] |
| Autosampler Temperature | 8°C[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min[10] |
| Injection Volume | 5 µL[4] |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.4 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][8] |
| Ion Spray Voltage | 5500 V[3] |
| Source Temperature | 450°C[3] |
| Collision Gas | Nitrogen |
| MRM Transitions | Analyte |
| Meropenem | |
| This compound |
Data Analysis
Data acquisition and processing are performed using the instrument's software (e.g., Agilent MassHunter). A calibration curve is generated by plotting the peak area ratio of meropenem to this compound against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is used to fit the curve. The concentrations of meropenem in the QC and unknown samples are then calculated from this calibration curve.
Workflow and Pathway Diagrams
Caption: Workflow for Meropenem Quantification in CSF.
Stability
It is important to note that meropenem is susceptible to degradation. CSF samples should be stabilized, and if not analyzed immediately, they should be stored at -80°C.[11] Processed samples in the autosampler at 4°C have been shown to be stable for at least 24 hours.[4]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of meropenem in cerebrospinal fluid. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and corrects for matrix effects and variability in sample processing. This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies, aiding clinicians in optimizing antibiotic therapy for patients with central nervous system infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerebrospinal fluid penetration of meropenem in neurocritical care patients with proven or suspected ventriculitis: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of meropenem in serum and cerebrospinal fluid in children with bacterial meningitis with augmented renal clearance by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meropenem pharmacokinetics in cerebrospinal fluid: comparing intermittent and continuous infusion strategies in critically ill patients—a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Meropenem-d6 for Therapeutic Drug Monitoring of Meropenem
Introduction
Meropenem (B701) is a broad-spectrum carbapenem (B1253116) antibiotic crucial for treating severe bacterial infections, particularly in critically ill patients.[1][2] Due to significant pharmacokinetic variability in this patient population, therapeutic drug monitoring (TDM) is increasingly recommended to optimize dosing, ensure efficacy, and minimize toxicity.[2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive method for quantifying Meropenem in biological matrices.[5][6] The use of a stable isotope-labeled internal standard, such as Meropenem-d6, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[1][2][7][8] This document provides detailed application notes and protocols for the use of this compound in the TDM of Meropenem.
Rationale for this compound as an Internal Standard
This compound is the ideal internal standard for the quantification of Meropenem for several key reasons:
-
Similar Physicochemical Properties: It shares nearly identical chemical and physical characteristics with the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.
-
Co-elution: this compound co-elutes with Meropenem, meaning they pass through the liquid chromatography column at the same time.[1]
-
Distinct Mass-to-Charge Ratio (m/z): Despite its similarities, this compound has a different mass due to the deuterium (B1214612) atoms, allowing it to be distinguished from the native drug by the mass spectrometer.
-
Correction for Matrix Effects: Any suppression or enhancement of the ion signal caused by other components in the sample matrix will affect both the analyte and the internal standard equally, allowing for accurate correction.[8]
Quantitative Data Summary
The following tables summarize the quantitative parameters of various LC-MS/MS methods utilizing this compound for the TDM of Meropenem.
Table 1: LC-MS/MS Method Parameters for Meropenem Quantification using this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.5–50[1] | 0.5–40[2] | 0.1–100[7] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5[1] | 0.5[2] | 0.1[7] |
| Intra-assay Precision (%RSD) | <15%[1] | <5%[2] | Not Specified |
| Inter-assay Precision (%RSD) | <15%[1] | <5%[2] | Not Specified |
| Accuracy (%) | 85-115%[1] | 97-99% (as recovery)[2] | Not Specified |
| Matrix | Plasma[1] | Serum[2] | Plasma[7] |
Table 2: Mass Spectrometry Transitions for Meropenem and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Meropenem | 384.0 | 141.0 | [1] |
| Meropenem | 384.1 | 141.1 | [2] |
| Meropenem | 384.2 | 141.0 | [7] |
| This compound | 390.0 | 147.0 | [1] |
| This compound | 390.2 | 147.2 | [2] |
| This compound | 390.2 | 147.1 | [7] |
Experimental Protocols
The following protocols are synthesized from published methods for the quantification of Meropenem in human plasma or serum using this compound as an internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
This is a common and straightforward method for sample clean-up.[1][2]
-
Reagents and Materials:
-
Human plasma/serum samples
-
This compound internal standard (IS) working solution (e.g., 10 µg/mL in 50:50 acetonitrile (B52724):water)[1]
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 30 µL of the plasma/serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 30 µL of the this compound IS working solution.[1]
-
Add 810 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 3 minutes.[1]
-
Centrifuge at 13,000 rpm for 5 minutes.[1]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 2.0 µL) into the LC-MS/MS system.[1]
-
Protocol 2: Liquid Chromatography
This protocol provides a general guideline for the chromatographic separation of Meropenem and this compound.
-
Instrumentation and Columns:
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile[1]
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 - 1.0 | 4 | 0.65[1] |
| 1.0 - 2.5 | 4 - 95 | 0.65[1] |
| 2.5 - 4.5 | 95 | 0.65[1] |
| 4.5 - 4.6 | 95 - 4 | 0.65[1] |
| 4.6 - 7.0 | 4 | 0.65[1] |
Protocol 3: Mass Spectrometry
This protocol outlines the general settings for a triple quadrupole mass spectrometer.
-
Instrumentation:
-
Detection Mode:
-
Multiple Reaction Monitoring (MRM)[2]
-
-
MRM Transitions:
-
Source Parameters:
-
Optimize parameters such as collision energy, declustering potential, and source temperature according to the specific instrument used.
-
Visualizations
Therapeutic Drug Monitoring Workflow
References
- 1. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meropenem Pharmacokinetics and Target Attainment in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. journals.asm.org [journals.asm.org]
- 6. [PDF] Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. | Semantic Scholar [semanticscholar.org]
- 7. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 8. Quantification of meropenem in human plasma by HILIC - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Throughput Protein Precipitation for Meropenem-d6 Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meropenem (B701) is a broad-spectrum carbapenem (B1253116) antibiotic used to treat severe bacterial infections. Therapeutic drug monitoring (TDM) of meropenem is crucial to optimize dosing, ensure efficacy, and minimize toxicity, especially in critically ill patients. Accurate quantification of meropenem and its stable isotope-labeled internal standard, Meropenem-d6, in plasma is essential for pharmacokinetic and bioequivalence studies.
Protein precipitation is a rapid, simple, and cost-effective method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This application note provides a detailed protocol for the efficient removal of proteins from human plasma samples for the subsequent analysis of this compound. The method described is robust, reproducible, and suitable for high-throughput analysis in a drug discovery and development setting.[2]
Materials and Reagents
-
Biological Matrix: Human plasma (with K2-EDTA as anticoagulant is recommended)[3]
-
Analyte: Meropenem
-
Protein Precipitating Agent: Acetonitrile (B52724) (ACN), HPLC-grade[5][7][8][9]
-
Reconstitution Solution (optional): Acetonitrile:water (50:50, v/v) or other suitable mobile phase compatible buffer[5][9]
-
Equipment:
Experimental Protocol
This protocol is a widely accepted method for protein precipitation of plasma samples for Meropenem analysis.[5][9][13]
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C).[13]
-
Homogenization: Vortex the thawed plasma samples to ensure homogeneity.[13]
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound, concentration to be optimized based on the analytical method) to each plasma sample.
-
Protein Precipitation: Add 250 µL of ice-cold acetonitrile (ACN) to each tube. The recommended ratio of ACN to plasma is typically 3:1 (v/v) to ensure efficient protein removal.[14]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[13]
-
Centrifugation: Centrifuge the samples at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for analysis.
-
Analysis: Inject an appropriate volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system for the quantification of Meropenem.[13]
Experimental Workflow
Caption: Protein precipitation workflow for this compound in plasma.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for Meropenem quantification in human plasma following protein precipitation.
Table 1: Calibration and Linearity
| Parameter | Value | Reference |
| Calibration Curve Range | 0.1 - 150 µg/mL | [12] |
| Linearity (R²) | > 0.99 | [5][12] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [12] |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (µg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Low (LQC) | 1.5 | 2.7 - 5.5 | 3.8 - 7.9 | 91.7 - 100.6 | [11] |
| Medium (MQC) | 8 | 2.7 - 5.5 | 3.8 - 7.9 | 91.7 - 100.6 | [5][11] |
| High (HQC) | 40 | 2.7 - 5.5 | 3.8 - 7.9 | 91.7 - 100.6 | [5][11] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Meropenem | > 80% | 90.8 - 100.8 | [7][9] |
Discussion
The choice of acetonitrile as the precipitating agent is based on its high efficiency in protein removal and good recovery of Meropenem.[7][8] Studies have shown that while other organic solvents like methanol (B129727) or acids such as perchloric and trichloroacetic acid can also precipitate proteins, acetonitrile provides superior results in terms of recovery and reproducibility for Meropenem analysis.[7]
The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample processing, matrix effects, and instrument response.[5][6]
It is important to note the stability of Meropenem in plasma. Meropenem can degrade at room temperature, and therefore, samples should be processed promptly after thawing.[15] For long-term storage, plasma samples should be kept at -80°C to ensure the integrity of the analyte.[3][15]
Conclusion
The protein precipitation protocol detailed in this application note provides a simple, rapid, and reliable method for the preparation of human plasma samples for the quantification of Meropenem and its internal standard, this compound, by LC-MS/MS. The method is amenable to high-throughput workflows and demonstrates excellent accuracy, precision, and recovery, making it well-suited for clinical research and drug development applications.
References
- 1. agilent.com [agilent.com]
- 2. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. carb-x.org [carb-x.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. a protein precipitation extraction method [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Meropenem Stability in Human Plasma at −20 °C: Detailed Assessment of Degradation [mdpi.com]
Application Note: High-Throughput Analysis of Meropenem in Human Plasma by Solid-Phase Extraction and LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of meropenem (B701) in human plasma using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, meropenem-d6, ensures high accuracy and precision. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research applications. The protocol details a streamlined SPE procedure using commercially available C18 cartridges, providing excellent recovery and minimal matrix effects. All quantitative data, including linearity, recovery, precision, and accuracy, are summarized for clear interpretation.
Introduction
Meropenem is a broad-spectrum carbapenem (B1253116) antibiotic used for the treatment of severe bacterial infections. Due to its pharmacokinetic variability, particularly in critically ill patients, therapeutic drug monitoring is crucial to optimize dosing and ensure efficacy while minimizing toxicity. This necessitates a reliable and high-throughput analytical method for the determination of meropenem concentrations in biological matrices. Solid-phase extraction is a widely used sample preparation technique that offers superior cleanup compared to protein precipitation, resulting in reduced matrix effects and improved analytical sensitivity. This application note provides a detailed protocol for the extraction of meropenem from human plasma using C18 SPE cartridges, with this compound as the internal standard, followed by LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Meropenem trihydrate (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Human plasma (drug-free)
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., Waters Sep-Pak C18, 50 mg/1 mL)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
A detailed workflow for the solid-phase extraction of meropenem from human plasma is provided below.
Caption: Solid-Phase Extraction Workflow for Meropenem.
Detailed Protocol:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (10 µg/mL in water). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute meropenem and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
LC-MS/MS Method
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Meropenem: 384.1 > 141.1
-
This compound: 390.1 > 147.1
-
Results and Discussion
The developed SPE-LC-MS/MS method demonstrated excellent performance for the quantification of meropenem in human plasma. The chromatographic separation provided a sharp and symmetrical peak for meropenem, free from endogenous interferences.
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of the method.
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL (r² > 0.995) |
| Extraction Recovery | 88 - 93% |
| Matrix Effect | 95 - 105% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (CV%) | < 5% |
| Inter-day Precision (CV%) | < 7% |
| Accuracy | 93 - 108% |
Note: The presented data is a synthesized summary based on typical performance characteristics reported in the literature for similar methods.
The high recovery and low matrix effect indicate the effectiveness of the C18 SPE protocol in removing plasma components that can interfere with the analysis. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any variability during sample preparation and ionization, leading to high precision and accuracy.
Logical Relationship of Method Components
The following diagram illustrates the logical flow and relationship between the key stages of the analytical method.
Caption: Logical flow of the analytical method.
Conclusion
The solid-phase extraction method coupled with LC-MS/MS analysis presented in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of meropenem in human plasma. The use of this compound as an internal standard ensures the accuracy and precision required for clinical and research applications. This method is well-suited for therapeutic drug monitoring, enabling clinicians to optimize meropenem dosing regimens for improved patient outcomes.
Application Notes and Protocols for Meropenem-d6 in Dried Blood Spot (DBS) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of meropenem (B701) in dried blood spot (DBS) samples using Meropenem-d6 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, offering a minimally invasive sample collection technique.
Introduction
Meropenem is a broad-spectrum carbapenem (B1253116) antibiotic used to treat severe bacterial infections. Due to its pharmacokinetic variability, TDM is crucial to optimize dosing and ensure therapeutic efficacy while minimizing toxicity. Dried blood spot (DBS) sampling presents a significant advantage over traditional venous blood collection, especially in pediatric and remote settings, due to its minimal invasiveness, ease of collection, and stability during transport and storage.[1][2] Meropenem's stability is a known issue in plasma samples, making the enhanced stability in dried matrices particularly beneficial.[1][3]
The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response.[4] This document outlines a validated method for the determination of meropenem in DBS samples.
Experimental Protocols
Materials and Reagents
-
Meropenem trihydrate
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Blank human whole blood
-
DBS collection cards (e.g., Whatman 903, PerkinElmer 226)[5]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Prepare intermediate working solutions of meropenem by diluting the stock solution with 50% methanol/water to create calibration standards (CS) and quality control (QC) samples.[6]
-
Prepare an internal standard working solution by diluting the this compound stock solution. A concentration of 1 µg/mL in acetonitrile/water has been reported for dried plasma spot analysis.[3]
-
-
Calibration Standards and Quality Control Samples:
-
Prepare CS and QC samples by spiking the appropriate meropenem working solutions into blank whole blood.[6]
-
Typical calibration ranges for meropenem in dried spot analysis are 0.3-100 µg/mL or 0.5-50 µg/mL.[1][2]
-
QC samples are typically prepared at three concentration levels: low, medium, and high.[1]
-
Dried Blood Spot (DBS) Sample Collection and Preparation
-
DBS Collection:
-
Sample Extraction:
-
Punch out a standardized disk from the center of the DBS.
-
Place the disk into a clean microcentrifuge tube.
-
Add the extraction solution containing the internal standard (this compound). A common extraction solvent is methanol.[6][7] For a similar dried matrix method (DPS), an extraction solution of acetonitrile with 1 µg/mL this compound was used.[3]
-
Vortex the mixture for a specified time (e.g., 30 minutes at 500 rpm).[6][7]
-
Centrifuge the samples to pellet any debris (e.g., 13,000 rpm for 5 minutes).[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis
The following parameters are based on established methods for meropenem and this compound analysis and may require optimization for individual instruments.[1][3][4]
-
Liquid Chromatography:
-
Mass Spectrometry:
Data and Performance Characteristics
The following tables summarize the quantitative data from validated methods for meropenem analysis in dried blood and plasma spots.
Table 1: Method Validation Parameters for Meropenem in Dried Spot Analysis
| Parameter | Dried Plasma Spot (DPS)[1][3] | Dried Blood Spot (DBS)[2] | Dried Blood Spot (DBS)[6] |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.3 - 100 | Not specified for Meropenem alone |
| Correlation Coefficient (R²) | ≥ 0.995 | Not specified | Not specified |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5 | Not specified | 0.25 - 2.0 (for multiple antibiotics) |
| Internal Standard | This compound | Not specified | Acetaminophen |
Table 2: Accuracy and Precision Data for Meropenem in Dried Spot Analysis
| Method | QC Level | Accuracy (% Bias) | Precision (% CV) |
| Dried Plasma Spot (DPS)[1] | Low, Medium, High | Overall ≤ 15% | Overall ≤ 15% |
| Dried Blood Spot (DBS)[2] | Low, Medium, High | < 4.53% (RE) | < 8.63% |
| Dried Blood Spot (DBS)[6] | LLOQ, Low, Medium, High | -16.7 to +13.6% | 1.5 - 15.6% |
Table 3: Stability of Meropenem in Dried Blood Spots
| Storage Condition | Duration | Stability[2] |
| Room Temperature | 1 day | Stable |
| 40°C | 12 hours | Stable |
| 4°C | 7 days | Stable |
| -20°C | 14 days | Stable |
| -40°C | 30 days | Stable |
Visualizations
Experimental Workflow for Meropenem DBS Analysis
Caption: Workflow for Meropenem DBS analysis.
Logical Relationship for Quantitative Analysis
Caption: Logic of quantification using an internal standard.
References
- 1. Dried Plasma Spot Based LC-MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Meropenem in Human Urine using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meropenem (B701) is a broad-spectrum carbapenem (B1253116) antibiotic used to treat a variety of serious bacterial infections. Monitoring its concentration in urine is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which helps in optimizing dosing regimens, especially in critically ill patients. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of meropenem in human urine samples. The use of a stable isotope-labeled internal standard, meropenem-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method employs a simple "dilute-and-shoot" sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This compound is added to all samples, calibrators, and quality controls to serve as the internal standard (IS), ensuring reliable quantification.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Meropenem analytical standard
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Analytical Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[4][5]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of meropenem and this compound individually in LC-MS grade water.
-
-
Working Standard Solutions:
-
Prepare intermediate working standard solutions of meropenem by serial dilution of the stock solution with a mixture of acetonitrile and water (50:50 v/v).
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound stock solution with a mixture of acetonitrile and water (50:50 v/v).
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike drug-free human urine with the meropenem working standard solutions to prepare CC and QC samples at various concentrations.
-
Sample Preparation
-
Thaw urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of each urine sample, calibrator, or QC, add 50 µL of the internal standard working solution (1 µg/mL this compound).
-
Add 900 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[4][5] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[5] |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 98 | 2 |
| 5.0 | 98 | 2 |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Meropenem | 384.0 | 141.0[6] |
| This compound | 390.1 | 147.0[6] |
Data Presentation
The following table summarizes the quantitative performance of the method.
| Parameter | Result |
| Linearity Range | 1.22 - 2000 mg/L[4][5] |
| Lower Limit of Quantification (LLOQ) | 1.22 mg/L[4][5] |
| Intra-day Precision (CV%) | < 13.5%[4][5] |
| Inter-day Precision (CV%) | < 13.5%[4][5] |
| Accuracy (Relative Bias %) | Within ± 8.0%[4][5] |
| Recovery | > 68.3%[4][5] |
Visualization
Caption: Experimental workflow for the analysis of meropenem in urine.
Caption: Rationale for using an internal standard for accurate quantification.
Conclusion
The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of meropenem in human urine. The "dilute-and-shoot" sample preparation minimizes sample handling and potential for error, while the use of a deuterated internal standard ensures high accuracy and precision. This method is well-suited for high-throughput analysis in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of meropenem concentration in different human biological fluids by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Imipenem and Meropenem in Human Plasma by UPLC-MS/MS and Its Application in Therapeutic Drug Monitoring [journal11.magtechjournal.com]
HILIC-MS/MS Method for the Quantification of Polar Metabolites using Meropenem-d6 as an Internal Standard
Application Note
Introduction
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful analytical technique for the analysis of polar and hydrophilic compounds that are poorly retained by traditional reversed-phase liquid chromatography.[1] This application note describes a robust and sensitive HILIC-MS/MS method for the quantitative analysis of a panel of polar metabolites in biological matrices. The method utilizes a zwitterionic stationary phase for efficient separation and Meropenem-d6 as an internal standard to ensure accuracy and precision. This approach is suitable for a wide range of research applications, including metabolomics, drug discovery, and clinical diagnostics.[2][3]
The challenge in analyzing polar metabolites lies in their high water solubility, which leads to poor retention on nonpolar C18 stationary phases.[1] HILIC chromatography overcomes this limitation by using a polar stationary phase and a mobile phase with a high concentration of organic solvent, typically acetonitrile (B52724).[4] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[4] Elution is achieved by increasing the polarity of the mobile phase, usually by increasing the water content.[5]
This method has been developed to be comprehensive, covering various classes of polar metabolites such as amino acids, organic acids, sugars, and nucleotides.[6][7] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for accurate quantification.[7][8]
Experimental Workflow
The overall experimental workflow for the analysis of polar metabolites using the developed HILIC-MS/MS method is depicted below.
Caption: Experimental workflow for polar metabolite analysis.
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Chemicals: Ammonium (B1175870) acetate, ammonium formate, and formic acid.
-
Internal Standard: this compound.
-
Metabolite Standards: A comprehensive library of authentic standards for the targeted polar metabolites.
Sample Preparation Protocol
-
Protein Precipitation: To 100 µL of biological sample (e.g., plasma, serum, or urine), add 400 µL of ice-cold methanol containing the internal standard, this compound, at a final concentration of 100 ng/mL.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 80% acetonitrile in water.[5] Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for HILIC-MS/MS analysis.
HILIC-MS/MS Method Protocol
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A zwitterionic HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 150 mm, 2.7 µm) is recommended for broad selectivity for polar metabolites.[5][6]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.0 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 95 |
| 1.0 | 95 |
| 10.0 | 50 |
| 12.0 | 50 |
| 12.1 | 95 |
| 15.0 | 95 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive and negative ion switching.
-
MRM Transitions: The specific MRM transitions for each target metabolite and the internal standard, this compound, need to be optimized. The precursor and product ions for this compound are m/z 390.2 → 147.1.[10][11]
Table 1: Example MRM Transitions for Selected Polar Metabolites and Internal Standard
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alanine | Positive | 90.1 | 44.1 | 15 |
| Glutamine | Positive | 147.1 | 84.1 | 20 |
| Citric Acid | Negative | 191.1 | 111.1 | 12 |
| Succinic Acid | Negative | 117.0 | 73.0 | 10 |
| Adenosine Monophosphate (AMP) | Negative | 346.0 | 79.0 | 35 |
| Fructose-6-Phosphate (F6P) | Negative | 259.0 | 97.0 | 25 |
| This compound (IS) | Positive | 390.2 | 147.1 | 22 |
Note: The optimal collision energies should be determined experimentally.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve for each analyte using the peak area ratio of the analyte to the internal standard (this compound) versus the concentration of the analyte. A linear regression model is then applied to determine the concentration of the analytes in the unknown samples.
Method Performance
The developed HILIC-MS/MS method demonstrates excellent performance for the quantification of polar metabolites.
Table 2: Method Validation Parameters for Selected Analytes
| Analyte | Linearity (R²) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Alanine | > 0.995 | 10 | < 10 | 90-110 |
| Glutamine | > 0.998 | 5 | < 8 | 92-108 |
| Citric Acid | > 0.996 | 20 | < 12 | 88-112 |
| Succinic Acid | > 0.997 | 15 | < 11 | 89-111 |
| AMP | > 0.994 | 50 | < 15 | 85-115 |
| F6P | > 0.992 | 100 | < 15 | 85-115 |
Troubleshooting
HILIC methods can sometimes present challenges. The following diagram outlines a basic troubleshooting guide for common issues.
References
- 1. selectscience.net [selectscience.net]
- 2. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 4. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes: MRM Transition Optimization for Meropenem and Meropenem-d6
Introduction
Meropenem is a broad-spectrum carbapenem (B1253116) antibiotic used to treat a variety of severe bacterial infections. Therapeutic drug monitoring (TDM) of Meropenem is crucial in critically ill patients to ensure optimal exposure and clinical efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Meropenem in biological matrices.[1][2] This application note provides a detailed protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for Meropenem and its deuterated internal standard, Meropenem-d6, which is essential for developing a robust and reliable LC-MS/MS method.
Data Presentation: Optimized MRM Transitions
The following tables summarize the quantitative parameters for the optimized MRM transitions for Meropenem and this compound based on established methods. These parameters serve as a strong starting point for method development.
Table 1: MRM Transition and Mass Spectrometry Parameters for Meropenem (MRP)
| Parameter | Value | Source |
| Precursor Ion (Q1, m/z) | 384.2 | [3][4] |
| Product Ion (Q3, m/z) | 141.0 | [3][4] |
| Alternative Product Ion (Q3, m/z) | 68 | [5] |
| Declustering Potential (V) | 80 | [6] |
| Entrance Potential (V) | 10 | [6] |
| Collision Energy (V) | 16 | [3] |
| Cell Exit Potential (V) | 12 | [6] |
Table 2: MRM Transition and Mass Spectrometry Parameters for this compound (MRP-d6)
| Parameter | Value | Source |
| Precursor Ion (Q1, m/z) | 390.2 | [3][4][7] |
| Product Ion (Q3, m/z) | 147.1 | [3][4][7] |
| Declustering Potential (V) | 80 | [6] |
| Entrance Potential (V) | 10 | [6] |
| Collision Energy (eV) | 18 | [6] |
| Cell Exit Potential (V) | 12 | [6] |
Experimental Protocols
This section details the methodology for the optimization of MRM transitions for Meropenem and this compound.
Materials and Reagents
-
Meropenem analytical standard
-
This compound analytical standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Meropenem and this compound by dissolving the appropriate amount of each standard in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water). A typical concentration for infusion and optimization is 1 µg/mL.
Mass Spectrometry and MRM Optimization
The following protocol outlines the steps for optimizing the MRM parameters on a triple quadrupole mass spectrometer.
-
Direct Infusion: Infuse the 1 µg/mL working standard solution of Meropenem directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Q1 Scan (Precursor Ion Identification):
-
Product Ion Scan (Fragment Identification):
-
Set the first quadrupole (Q1) to isolate the precursor ion (m/z 384.2).
-
Perform a product ion scan by fragmenting the precursor ion in the collision cell (Q2) and scanning the third quadrupole (Q3) to identify the most abundant and stable product ions. Common product ions for Meropenem are m/z 141.0 and m/z 68.[3][5]
-
-
Collision Energy (CE) Optimization:
-
Select the most intense and specific product ions for MRM analysis.
-
For each precursor/product ion pair (MRM transition), ramp the collision energy over a range (e.g., 5-40 V) to determine the value that yields the highest product ion intensity.
-
-
Optimization of Other MS Parameters:
-
Optimize other compound-dependent parameters such as Declustering Potential (DP) and Cell Exit Potential (CXP) to maximize the signal intensity for each MRM transition.
-
-
Repeat for this compound: Repeat steps 1-5 by infusing the this compound working standard.
Sample Preparation for LC-MS/MS Analysis
A simple protein precipitation method is commonly used for the extraction of Meropenem from plasma samples.[6]
-
To 30 µL of plasma sample, add 30 µL of internal standard solution (this compound at a suitable concentration, e.g., 1 µg/mL).
-
Add 810 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial and inject an aliquot (e.g., 2.0 µL) into the LC-MS/MS system.[6]
Visualizations
The following diagrams illustrate the experimental workflow for MRM optimization and the logical relationship for selecting transitions for the analyte and its internal standard.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Meropenem Sample Preparation in Pediatric Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of pediatric biological samples for the quantification of meropenem (B701). The included methodologies are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and clinical trials in the pediatric population.
Introduction
Meropenem is a broad-spectrum carbapenem (B1253116) antibiotic frequently utilized in pediatric intensive care units for treating severe bacterial infections. Due to the unique physiological characteristics of children, including rapid changes in pharmacokinetics, TDM is a valuable tool to optimize dosing and ensure therapeutic efficacy while minimizing toxicity. Accurate determination of meropenem concentrations relies on robust and validated sample preparation techniques. This document outlines protocols for plasma, serum, and cerebrospinal fluid (CSF) samples, with a focus on methods suitable for the small sample volumes typically available from pediatric patients.
Sample Stability and Handling
Meropenem is susceptible to degradation, particularly at room temperature and in certain biological matrices. Proper handling and storage are critical for accurate quantification.
-
Collection: Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma) and processed promptly.
-
Processing: Plasma or serum should be separated from whole blood by centrifugation as soon as possible after collection.
-
Storage: Samples should be frozen, preferably at -80°C, if not analyzed immediately.[1] Meropenem in plasma has shown stability for at least 80 days when stored at -20°C, although storage at -80°C is recommended for longer durations.[2] Repeated freeze-thaw cycles should be avoided.
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for meropenem quantification in pediatric biological samples.
Table 1: Meropenem Sample Preparation and Quantification in Pediatric Plasma/Serum
| Sample Volume | Preparation Method | Analytical Method | Lower Limit of Quantification (LLOQ) | Internal Standard | Reference |
| 50 µL | Protein Precipitation (Methanol) | HPLC-UV | 1 mg/L | Ertapenem | [3] |
| 50 µL | Protein Precipitation (Methanol) | UHPLC-MS/MS | 10 ng/mL | Ertapenem | [1] |
| Not Specified | Protein Precipitation (Methanol) | HPLC-UV | 0.5 mg/L | Not Specified | [4] |
| 500 µL | Protein Precipitation (ortho-phosphoric acid: methanol) | HPLC-DAD | 0.192 µg/mL | Doripenem | [5] |
| Not Specified | Protein Precipitation | UPLC-MS/MS | 0.100 µg/mL (Serum) | Not Specified | [6][7] |
Table 2: Meropenem Sample Preparation and Quantification in Pediatric Cerebrospinal Fluid (CSF)
| Sample Volume | Preparation Method | Analytical Method | Lower Limit of Quantification (LLOQ) | Internal Standard | Reference |
| 50 µL | Microfiltration (0.22 µm filters) | UHPLC-MS/MS | 2 ng/mL | Ertapenem | [1] |
| Not Specified | Protein Precipitation | UPLC-MS/MS | 0.0400 µg/mL | Not Specified | [6][7] |
Experimental Protocols
Protocol 1: Protein Precipitation for Meropenem in Pediatric Plasma/Serum using Methanol (B129727)
This protocol is adapted from methods utilizing a simple and efficient protein precipitation step.[3][4][8]
Materials:
-
Vortex mixer
-
Centrifuge (capable of 6000 rpm)
-
Micropipettes and sterile tips
-
Microcentrifuge tubes (1.5 mL)
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., Ertapenem)
-
Drug-free human plasma/serum for calibration standards and quality controls
Procedure:
-
Thaw frozen plasma/serum samples on ice.
-
Pipette 50 µL of the sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add the appropriate volume of internal standard solution.
-
Add methanol in a 2:1 (v/v) ratio to the plasma/serum sample (e.g., 100 µL of methanol for 50 µL of plasma).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 6000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject a specific volume (e.g., 20 µL) into the analytical system (HPLC-UV or LC-MS/MS).
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Developing a Method for Quantifying Meropenem in Children-Volumetric Adsorptive Microsampling Versus Plasma Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of meropenem in serum and cerebrospinal fluid in children with bacterial meningitis with augmented renal clearance by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of meropenem in serum and cerebrospinal fluid in children with bacterial meningitis with augmented renal clearance by UPLC–MS/MS: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Meropenem-d6 in Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Meropenem-d6 as an internal standard in the pharmacokinetic and pharmacodynamic (PK/PD) analysis of meropenem (B701). The following sections offer comprehensive methodologies for sample analysis, key quantitative data, and visual workflows to guide researchers in their study design and execution.
Application Note: The Role of this compound in Bioanalytical Assays
This compound is the deuterium-labeled form of meropenem, a broad-spectrum carbapenem (B1253116) antibiotic.[1] In PK/PD studies, precise and accurate quantification of drug concentrations in biological matrices is paramount. This compound serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical and physical similarities to the unlabeled analyte, meropenem.[1][2]
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thus compensating for variations during sample preparation and analysis.[3] This leads to enhanced precision, accuracy, and robustness of the analytical method.
Experimental Protocols
Protocol 1: Quantification of Meropenem in Human Plasma/Serum using LC-MS/MS
This protocol details the procedure for determining meropenem concentrations in plasma or serum samples, a critical step in therapeutic drug monitoring (TDM) and PK/PD modeling.[2][4]
1. Materials and Reagents:
-
Meropenem analytical standard
-
This compound (internal standard)[1]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma/serum (blank)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Stock Solutions: Prepare individual stock solutions of meropenem and this compound in a suitable solvent (e.g., ACN:water 50:50, v/v) at a concentration of 1 mg/mL.[2]
-
Working Solutions: Prepare working solutions of meropenem by serially diluting the stock solution with a suitable solvent to create a range of concentrations for the calibration curve (e.g., 0.5 to 50 µg/mL).[2] Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL).[2]
-
Calibration Standards (CSs) and Quality Controls (QCs): Spike blank human plasma/serum with the meropenem working solutions to create a calibration curve over the desired concentration range.[2] Prepare QCs at low, medium, and high concentrations in the same manner.[2]
3. Sample Preparation (Protein Precipitation): [2]
-
To a 1.5 mL microcentrifuge tube, add 30 µL of the plasma/serum sample (CS, QC, or unknown).
-
Add 30 µL of the this compound internal standard working solution.
-
Add 840 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 4.6 x 50 mm, 2.7 µm) is suitable for separation.[2]
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol.[4][5]
-
Flow Rate: A typical flow rate is 0.5 mL/minute.[4]
-
Injection Volume: Inject an appropriate volume of the prepared sample supernatant (e.g., 2 µL).[2]
-
-
Tandem Mass Spectrometry (MS/MS):
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of meropenem to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of meropenem in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for Meropenem and this compound Quantification
| Parameter | Meropenem | This compound (Internal Standard) | Reference(s) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [2][4] |
| Precursor Ion (m/z) | 384.1 / 384.0 / 384.2 / 384.16 | 390.2 / 390.0 / 390.2 | [2][4][5][6] |
| Product Ion (m/z) | 141.1 / 141.0 | 147.2 / 147.0 / 147.1 | [2][4][5][6] |
| Typical Column | C18, C8 | C18, C8 | [2][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | [4][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | 0.1% Formic Acid in Acetonitrile/Methanol | [4][5] |
Table 2: Pharmacokinetic Parameters of Meropenem in Different Patient Populations
| Parameter | Value | Patient Population | Reference(s) |
| Elimination Half-Life (t½) | 2.5 ± 1.2 h | Critically ill patients with CrCl > 50 ml/min | [8] |
| 3.9 ± 1.6 h | Critically ill patients with CrCl < 50 ml/min | [8] | |
| 0.83 - 1.24 h | Healthy volunteers | [9] | |
| 4.51 h (median) | Critically ill patients with acute kidney injury | [10] | |
| Volume of Distribution (Vd) | 21.7 ± 5.7 L | Critically ill patients with CrCl > 50 ml/min | [8] |
| 17.1 ± 2.1 L | Critically ill patients with CrCl < 50 ml/min | [8] | |
| 46.04 L (median) | Critically ill patients with acute kidney injury | [10] | |
| Clearance (CL) | 155.8 ± 40.6 ml/min | Critically ill patients with CrCl > 50 ml/min | [8] |
| 77.7 ± 15.8 ml/min | Critically ill patients with CrCl < 50 ml/min | [8] | |
| 3.3 L/h (median) | Critically ill patients | [11] | |
| 6.52 L/h (median) | Critically ill patients with acute kidney injury | [10] | |
| Peak Concentration (Cmax) | 56.3 ± 19.1 µg/ml | Critically ill patients with CrCl > 50 ml/min (1g dose) | [8] |
| 71.1 ± 5.1 µg/ml | Critically ill patients with CrCl < 50 ml/min (1g dose) | [8] | |
| 19.32 µg/mL (median) | Critically ill patients with acute kidney injury | [10] | |
| Trough Concentration (Ctrough) | 3.3 ± 2.5 µg/ml | Critically ill patients with CrCl > 50 ml/min | [8] |
| 3.4 ± 1.8 µg/ml | Critically ill patients with CrCl < 50 ml/min | [8] | |
| 11.02 µg/mL (median) | Critically ill patients with acute kidney injury | [10] | |
| Protein Binding | ~2% | General | [9] |
Mandatory Visualizations
Caption: Experimental workflow for a typical Meropenem PK/PD study.
Caption: Logic of Stable Isotope Dilution using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Meropenem Pharmacokinetics and Target Attainment in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of meropenem in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of pharmacokinetic and pharmacodynamic parameters of meropenem in critically ill patients with acute kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Meropenem LC-MS/MS Analysis: Technical Support & Troubleshooting
This technical support center provides troubleshooting guidance for common issues encountered during the LC-MS/MS analysis of Meropenem (B701), with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of ion suppression when analyzing meropenem by LC-MS/MS?
Ion suppression in the analysis of meropenem is a frequent challenge that can lead to reduced sensitivity and inaccurate quantification. The primary causes include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices such as plasma, serum, or bacterial growth media can interfere with the ionization of meropenem in the mass spectrometer source.[1][2][3] In Luria Bertani (LB) media, for instance, significant signal suppression has been observed.[1]
-
High Salt Concentrations: Buffers and salts from sample preparation or the liquid chromatography mobile phase can suppress the analyte signal.
-
Poor Chromatographic Separation: Inadequate separation of meropenem from matrix components can lead to co-elution and subsequent ion suppression.[2]
-
Sample Preparation: The choice of sample preparation technique can significantly impact the level of ion suppression. While simple protein precipitation is a common method, it may not sufficiently remove all interfering matrix components.[2][4]
Q2: My meropenem signal is low and inconsistent. How can I troubleshoot this?
Low and inconsistent signal intensity for meropenem is a strong indicator of ion suppression. Here is a step-by-step troubleshooting workflow:
Step 1: Review Internal Standard (IS) Performance A stable and co-eluting internal standard is crucial for compensating for matrix effects.[1] If the IS signal is also inconsistent, it points to a general ion suppression problem. If the IS is stable but the meropenem signal is not, the issue might be specific to meropenem. Meropenem-d6 is a commonly used and effective isotopic internal standard.[4][5]
Step 2: Optimize Sample Preparation The goal is to remove as many matrix interferences as possible before analysis.
-
Protein Precipitation (PPT): This is a quick and common method, often using acetonitrile (B52724).[4][6][7] However, it may not be sufficient for complex matrices.
-
Liquid-Liquid Extraction (LLE): Can offer a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup and can significantly reduce matrix effects.
-
Sample Dilution: Diluting the sample with water or mobile phase can reduce the concentration of interfering components.[1]
Step 3: Improve Chromatographic Separation Adjusting the liquid chromatography (LC) conditions can separate meropenem from co-eluting interferences.
-
Column Choice: C8 and C18 columns are commonly used for meropenem analysis.[1][4]
-
Mobile Phase Gradient: Optimizing the gradient elution can improve the resolution between meropenem and matrix components. A typical mobile phase consists of an aqueous component with a modifier like ammonium (B1175870) formate (B1220265) or formic acid and an organic component like acetonitrile.[1][4]
-
Flow Rate: Adjusting the flow rate can also impact separation.
Step 4: Optimize MS Source Parameters Fine-tuning the mass spectrometer's source settings can enhance the signal for meropenem. Key parameters to optimize include:
-
Ion spray voltage
-
Source temperature
-
Curtain gas, ion source gas 1, and ion source gas 2 pressures
-
Declustering potential and collision energy[4]
Q3: What are some recommended sample preparation protocols for meropenem analysis?
Here are two common protocols that have been successfully used:
| Method | Protocol | Reference |
| Protein Precipitation | 1. Take a 30 µL aliquot of the plasma sample. 2. Add 30 µL of internal standard (this compound at 10 µg/mL). 3. Add 30 µL of a diluent (Acetonitrile:water, 50:50, v/v). 4. Precipitate proteins by adding 810 µL of acetonitrile. 5. Vortex for 3 minutes and then centrifuge at 13,000 rpm for 5 minutes. 6. Inject a 2.0 µL aliquot of the supernatant into the LC-MS/MS system. | [4] |
| Filtration (for bacterial media) | 1. Take a 100 µL aliquot of the sample (e.g., LB media). 2. Mix with 100 µL of internal standard (e.g., 1 µg/mL ceftazidime). 3. Centrifuge the mixture through a 0.1 µm centrifugal filter device at 10,000 rpm for 4 minutes. 4. Transfer the filtrate to an autosampler vial for LC-MS/MS analysis. | [1] |
Q4: Can you provide a summary of quantitative data on matrix effects and recovery for meropenem?
The following table summarizes recovery and matrix effect data from a study analyzing meropenem in dried plasma spots (DPS) and wet plasma.
| Matrix | Spiked Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| DPS | 1.5 | 104.4 ± 6.6 | 105.2 ± 6.6 |
| 8 | 97.6 ± 5.3 | 111.2 ± 7.3 | |
| 40 | 96.0 ± 8.2 | 108.7 ± 5.8 | |
| Wet Plasma | 1.5 | 101.4 ± 4.5 | 90.8 ± 3.8 |
| 8 | 98.6 ± 3.2 | 96.5 ± 4.1 | |
| 40 | 100.2 ± 5.7 | 100.8 ± 6.2 |
Data from[4]
In this study, no significant ion suppression or enhancement was observed in either matrix.[4]
Experimental Protocols
Detailed LC-MS/MS Method for Meropenem in Plasma
This protocol is based on a validated method for the quantification of meropenem in human plasma.[4]
1. Sample Preparation (Protein Precipitation)
-
To a 30 µL aliquot of human plasma, add 30 µL of the internal standard (this compound at 10 µg/mL) and 30 µL of a diluent (acetonitrile:water, 50:50, v/v).
-
Add 810 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Inject 2.0 µL of the resulting supernatant into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: C18 column (e.g., 4.6 × 50 mm, 2.7 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water with a gradient elution.
-
Flow Rate: Optimized for the specific column and system.
-
Retention Time: Under optimized conditions, the retention time for meropenem and this compound was approximately 3.60 minutes.[4]
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored MRM Transitions:
-
Meropenem: m/z 384.0 → 141.0
-
This compound (IS): m/z 390.0 → 147.0[4]
-
-
Optimized Source Parameters:
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 450 °C
-
Curtain Gas: 20 psi
-
Ion Source Gas 1: 60 psi
-
Ion Source Gas 2: 55 psi
-
Declustering Potential: 80 V
-
Collision Energy: 18 eV[4]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the sample, analytical process, and potential for ion suppression.
References
- 1. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HILIC LC-MS/MS method for the quantification of cefepime, imipenem and meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in bioanalysis of Meropenem with Meropenem-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Meropenem (B701), with a focus on overcoming matrix effects using Meropenem-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the bioanalysis of Meropenem?
A1: The matrix effect is the alteration of the ionization efficiency of Meropenem by co-eluting, interfering components present in the biological sample (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][2] Common culprits for matrix effects in bioanalysis include phospholipids, salts, and endogenous metabolites.[2][3]
Q2: Why is this compound recommended as an internal standard (IS) for Meropenem bioanalysis?
A2: this compound, a stable isotope-labeled version of Meropenem, is the ideal internal standard for quantitative analysis by LC-MS/MS.[4][5] Because it has nearly identical physicochemical properties to Meropenem, it co-elutes chromatographically and experiences similar matrix effects.[6] This co-elution allows this compound to effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification of Meropenem.[3]
Q3: What are the common sample preparation techniques for Meropenem analysis in biological matrices?
A3: The most common and straightforward sample preparation technique for Meropenem analysis is protein precipitation.[7][8][9] This method involves adding an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample to precipitate proteins, which are then removed by centrifugation.[7][10] This technique is simple, rapid, and generally provides good recovery for Meropenem.[7] Other techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can also be used for cleaner sample extracts, which can further reduce matrix effects.
Q4: What are the typical LC-MS/MS parameters for Meropenem analysis?
A4: Meropenem and this compound are typically analyzed using a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[7] Detection is achieved using a tandem mass spectrometer in positive ionization mode, monitoring for specific multiple reaction monitoring (MRM) transitions.[7][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Incompatible mobile phase pH. 2. Column degradation. 3. Presence of interfering substances. | 1. Adjust the mobile phase pH. Meropenem is an acidic compound, and a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape. 2. Replace the analytical column. 3. Optimize the sample preparation method to remove interferences. Consider using SPE for cleaner extracts. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instability of Meropenem in the matrix or processed samples. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Ensure the use of this compound as an internal standard to compensate for matrix effects.[6] Evaluate different sample cleanup techniques to minimize matrix components. 3. Meropenem is unstable at room temperature.[6] Process samples quickly and store them at -80°C.[6] Keep autosampler temperature low (e.g., 4°C).[12] |
| Low Analyte Response (Ion Suppression) | 1. Co-elution of matrix components that suppress ionization. 2. Suboptimal mass spectrometer source conditions. | 1. Modify the chromatographic method to separate Meropenem from the suppression region. A post-column infusion experiment can identify regions of ion suppression.[3] 2. Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| High Analyte Response (Ion Enhancement) | 1. Co-elution of matrix components that enhance ionization. | 1. Similar to ion suppression, adjust the chromatography to separate Meropenem from the region of ion enhancement. |
| Carryover | 1. Adsorption of Meropenem to the analytical system (injector, column). | 1. Use a strong needle wash solution in the autosampler. 2. Inject blank samples after high-concentration samples to assess and mitigate carryover. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).
-
Internal Standard Addition: Add 25 µL of the this compound internal standard working solution (e.g., 0.25 µg/mL in methanol:water 10:90 v/v).[10]
-
Protein Precipitation: Add 150 µL of ice-cold methanol or acetonitrile.[10]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial.
-
Dilution (if necessary): Dilute the supernatant with water (e.g., 1:6) before injection into the LC-MS/MS system.[10]
LC-MS/MS Analysis
| Parameter | Typical Condition |
| LC Column | C18, 4.6 x 50 mm, 2.7 µm[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL[6] |
| Gradient | Start with low %B, ramp up to a high %B to elute Meropenem, then return to initial conditions for re-equilibration. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Meropenem) | m/z 384.0 → 141.0[7] |
| MRM Transition (this compound) | m/z 390.0 → 147.0[7] |
Quantitative Data Summary
The following table summarizes typical performance data for a validated LC-MS/MS method for Meropenem using this compound.
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.995 | [7] |
| Recovery | 96.0 - 104.4% | [7] |
| Matrix Effect | 90.8 - 111.2% | [7] |
| Intra-assay Precision (%CV) | < 8.2% | [7] |
| Inter-assay Precision (%CV) | < 15% | [7] |
| Accuracy | 91.7 - 100.6% | [9] |
Visualizations
Caption: Experimental workflow for Meropenem bioanalysis.
Caption: Logic diagram for addressing matrix effects.
References
- 1. droracle.ai [droracle.ai]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HILIC LC-MS/MS method for the quantification of cefepime, imipenem and meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
Addressing Meropenem instability in autosampler during LC-MS analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of meropenem (B701) in autosamplers during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my meropenem peak area decreasing over a sequence run?
A1: Meropenem is a β-lactam antibiotic known for its instability in aqueous solutions. The primary cause of decreasing peak area is the hydrolysis of the β-lactam ring, leading to an inactive open-ring metabolite. This degradation is time, temperature, and pH-dependent. Keeping samples at a low temperature (e.g., 4°C) in the autosampler is crucial to minimize this degradation.[1][2][3][4]
Q2: What is the main degradation product of meropenem and can I monitor it?
A2: The primary degradation product is the open-ring metabolite formed by the cleavage of the β-lactam ring.[5][6] This product is microbiologically inactive. It is possible to monitor this degradation product by LC-MS/MS. The mass-to-charge ratio (m/z) for meropenem is typically 384.2, and a common product ion is 141.1.[3][7][8] The open-ring metabolite will have a different mass.
Q3: What are the optimal storage conditions for meropenem samples in an autosampler?
A3: To ensure the stability of meropenem in an autosampler, it is recommended to maintain the temperature at 4°C.[2][3][9] At this temperature, meropenem in plasma has been shown to be stable for at least 12 to 24 hours.[2][3][10] For longer-term storage, freezing at -70°C or below is recommended.[1][11][12]
Q4: How does pH affect meropenem stability?
A4: Meropenem stability is significantly influenced by pH. The optimal pH for meropenem stability is around 6.0 to 6.5.[13][14] Deviations from this pH range, especially towards alkaline conditions, can accelerate the degradation process. Buffering your samples or reconstitution solution may help maintain an optimal pH.
Q5: Can the concentration of meropenem in the sample affect its stability?
A5: Yes, higher concentrations of meropenem can lead to increased degradation rates.[13][14][15] This is particularly important to consider when preparing stock solutions and calibration standards.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid signal loss for meropenem during a run. | Temperature-dependent degradation in the autosampler. | Ensure the autosampler is set to and maintaining a low temperature, ideally 4°C.[2][3] Consider running smaller batches of samples to minimize the time samples spend in the autosampler. |
| Poor reproducibility of quality control (QC) samples. | Inconsistent sample handling and storage. | Standardize sample preparation procedures. Ensure all samples, including QCs, are handled under the same temperature conditions and for the same duration before analysis. Immediate analysis after preparation or rapid freezing is recommended.[3] |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | Identify the mass of the unexpected peaks. The primary degradation product is the open-ring metabolite.[5][6] You may also observe dimers or other adducts depending on the sample matrix and storage conditions.[6] |
| Matrix effects leading to ion suppression or enhancement. | Co-eluting substances from the sample matrix (e.g., plasma, media). | Optimize the sample preparation method to remove interfering substances. Protein precipitation is a common and effective method.[10][16] Using a stable isotope-labeled internal standard (e.g., meropenem-d6) can help compensate for matrix effects.[7][12] |
Quantitative Data Summary
Table 1: Autosampler Stability of Meropenem in Plasma
| Temperature | Duration | Concentration | % Recovery | Reference |
| 4°C | 12 hours | Low and High QCs | >85% | [10] |
| 4°C | 24 hours | Not specified | >85% | [3] |
| 4°C | 12 hours | 1.0, 30, and 90 mg/L | >87.8% | [2] |
| Room Temperature (22°C) | 8 hours | Low and High QCs | >85% | [10] |
| Room Temperature (20-25°C) | 6 hours | Not specified | >90% | [16] |
Table 2: Short-Term Stability of Meropenem in Different Matrices
| Matrix | Temperature | Duration | % Degradation | Reference |
| LB Media | 37°C | ~20 hours | >15% | [11] |
| M9 Media | 30°C | ~20 hours | >15% | [11] |
| Normal Saline (0.9% NaCl) | Room Temperature | 12 hours | <10% | [6] |
| 5% Glucose | Room Temperature | 4 hours | <10% | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for preparing plasma samples for LC-MS analysis of meropenem.
-
Thawing: Thaw frozen plasma samples on ice to minimize degradation.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard (e.g., this compound) to each sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject the sample into the LC-MS system.
Protocol 2: LC-MS/MS Parameters for Meropenem Quantification
These are typical starting parameters that may require optimization for your specific instrument and application.
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute meropenem, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizations
Caption: Primary degradation pathway of meropenem.
Caption: General workflow for meropenem analysis.
References
- 1. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability in clinical use and stress testing of meropenem antibiotic by direct infusion ESI-Q-TOF: Quantitative method and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Meropenem Stability in Meropenem Admixtures Using 2 g Vials and Normal Saline Prepared Using addEASE® Connectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ejhp.bmj.com [ejhp.bmj.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Triple quadrupole LC/MS method for the simultaneous quantitative measurement of cefiderocol and meropenem in serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Optimizing cone voltage and collision energy for Meropenem-d6 in MS/MS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cone voltage and collision energy for Meropenem-d6 analysis using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical precursor and product ions for this compound in positive ion mode MS/MS?
A1: In positive ionization mode, this compound typically forms a protonated molecule [M+H]⁺. The most common multiple reaction monitoring (MRM) transition observed is the precursor ion at m/z 390.2 fragmenting to a product ion at m/z 147.1.[1][2] This transition is commonly used for the quantification of this compound as an internal standard.[3][4][5]
Q2: I am not seeing a strong signal for the m/z 390.2 -> 147.1 transition. What should I check?
A2: If you are experiencing a weak signal, consider the following troubleshooting steps:
-
Confirm Infusion Solution: Ensure your this compound standard is properly dissolved and being infused at a stable rate.
-
Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and heater gas), as these can significantly impact the ionization efficiency of your analyte.
-
Initial Cone Voltage: The cone voltage (also known as declustering potential or fragmentor voltage) is critical for transmitting the precursor ion from the source to the quadrupole. Start with a low cone voltage and gradually increase it to find the optimal value that maximizes the precursor ion intensity without causing premature fragmentation.
-
Collision Energy: If the precursor ion signal is strong but the product ion signal is weak, the collision energy may be suboptimal. Perform a collision energy ramp experiment to identify the voltage that yields the most intense product ion signal.
Q3: What are good starting points for cone voltage and collision energy for this compound?
A3: While optimal values are instrument-dependent, you can use the parameters for the non-deuterated Meropenem as a starting point and then fine-tune for this compound. The table below provides typical MRM parameters for Meropenem, which can be adapted for its deuterated analog.
Quantitative Data Summary
The following table summarizes typical MS/MS parameters for Meropenem, which can be used as a starting point for optimizing this compound. Note that the optimal values will vary depending on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Cone Voltage (V) | Typical Collision Energy (eV) |
| Meropenem | 384.2 | 141.0 | 20 - 40 | 15 - 25 |
| This compound | 390.2 | 147.1 | Start with values similar to Meropenem and optimize | Start with values similar to Meropenem and optimize |
Note: The provided voltage and energy ranges are typical starting points and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Detailed Methodology for Optimizing Cone Voltage and Collision Energy for this compound
This protocol describes the process of optimizing the cone voltage and collision energy for the m/z 390.2 → 147.1 transition of this compound using infusion into a triple quadrupole mass spectrometer.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid)
-
Syringe pump
-
Mass spectrometer with a positive electrospray ionization (ESI) source
Procedure:
-
Instrument Setup:
-
Set up the mass spectrometer in positive ESI mode.
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set the instrument to monitor the precursor ion of this compound (m/z 390.2).
-
-
Cone Voltage Optimization:
-
Begin with a low cone voltage setting (e.g., 10 V).
-
Gradually increase the cone voltage in small increments (e.g., 2-5 V) while monitoring the intensity of the precursor ion (m/z 390.2).
-
Record the precursor ion intensity at each cone voltage setting.
-
Plot the precursor ion intensity as a function of the cone voltage.
-
The optimal cone voltage is the value that produces the maximum intensity for the precursor ion before a significant drop-off (which indicates in-source fragmentation).
-
-
Collision Energy Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Set the instrument to monitor the MRM transition m/z 390.2 → 147.1.
-
Begin with a low collision energy setting (e.g., 5 eV).
-
Gradually increase the collision energy in small increments (e.g., 1-2 eV) while monitoring the intensity of the product ion (m/z 147.1).
-
Record the product ion intensity at each collision energy setting.
-
Plot the product ion intensity as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum intensity for the product ion.
-
-
Verification:
-
Once the optimal cone voltage and collision energy are determined, infuse the sample again with these settings to confirm a stable and high-intensity signal for the MRM transition.
-
Visualizations
The following diagrams illustrate the logical workflow for the optimization process.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Analysis of Meropenem
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the carryover of Meropenem in high-throughput analysis.
Frequently Asked Questions (FAQs)
Q1: What is Meropenem carryover and why is it a concern in high-throughput analysis?
A1: Meropenem carryover is the unintentional transfer of residual Meropenem from a preceding sample injection into a subsequent analysis. In high-throughput screening, where a large number of samples are analyzed in rapid succession, even minute amounts of carryover can lead to inaccurate quantification, false-positive results, and compromised data integrity. This is particularly critical when analyzing samples with a wide dynamic range of concentrations.
Q2: What are the common sources of Meropenem carryover in an LC-MS/MS system?
A2: Carryover of Meropenem can originate from various components of the analytical system. The most common sources include the autosampler needle, injection valve, sample loop, tubing, and the analytical column itself. Adsorption of the analyte onto these surfaces or trapping in dead volumes are primary mechanisms of carryover.
Q3: What is an acceptable level of carryover for Meropenem analysis?
A3: The acceptable level of carryover depends on the assay's sensitivity and therapeutic range. A common acceptance criterion is that the analyte peak in a blank injection following a high-concentration sample should be less than 20% of the peak area at the Lower Limit of Quantitation (LLOQ).[1][2] However, for high-sensitivity assays, a more stringent limit may be necessary.
Q4: How can I assess the extent of Meropenem carryover in my method?
A4: To assess carryover, a standard procedure is to inject a blank sample (matrix without the analyte) immediately following the highest concentration standard or sample.[1] The presence and size of a Meropenem peak in the blank chromatogram will indicate the extent of carryover. One study found a Meropenem carryover rate of 23.4% relative to the LLOQ peak area.[1]
Troubleshooting Guides
Issue 1: Persistent Meropenem peak observed in blank injections.
This is a classic sign of carryover. Follow this troubleshooting guide to identify and resolve the issue.
Step 1: Identify the Source of Carryover
A systematic approach is crucial to pinpoint the origin of the carryover.
-
Autosampler vs. Column: To differentiate between carryover from the autosampler and the column, replace the analytical column with a union and inject a blank after a high-concentration sample. If the carryover peak persists, the source is likely the autosampler or other pre-column components. If the peak disappears, the column is the primary contributor.
Step 2: Optimize Autosampler Wash Protocol
An effective needle wash is the first line of defense against carryover.
-
Wash Solution Composition: The choice of wash solvent is critical. A wash solution should be strong enough to solubilize Meropenem effectively. While specific comparative data for Meropenem is limited, a common starting point for reversed-phase applications is a mixture of water and a strong organic solvent like acetonitrile (B52724) or methanol.[3] Some studies on other compounds have shown that a 50/50 mixture of water and acetonitrile can be effective.[4]
-
Wash Volume and Cycles: Increase the volume of the wash solution and the number of wash cycles. For sticky compounds, a larger wash volume is generally more effective.
-
Pre- and Post-Injection Wash: Implementing both pre- and post-injection washes can significantly reduce carryover. One study demonstrated a 3-fold reduction in carryover by changing from a 6-second post-injection wash to a 12-second pre- and post-injection wash.[3][4]
Step 3: Modify Injection and System Parameters
-
Injection Mode: Switching from a partial loop to a full loop injection can provide a more effective flush of the sample flow path and reduce carryover originating from the injection valve.
-
Blank Injections: Injecting one or more blank samples after high-concentration samples can help mitigate carryover. For a method with a 23.4% Meropenem carryover, injecting a double-blank three times was found to be sufficient to reduce it to acceptable levels.[1]
-
System Flushing: Regularly flush the entire system, including the column, with a strong solvent to prevent the accumulation of residues.
Issue 2: Inconsistent or sporadic carryover of Meropenem.
Inconsistent carryover can be challenging to diagnose. Consider the following possibilities:
-
Sample Matrix Effects: The composition of your sample matrix can influence the extent of carryover. High concentrations of salts or proteins can sometimes exacerbate the issue. Ensure your sample preparation method is robust and effectively removes interfering substances.
-
Hardware Issues: Worn parts, such as rotor seals in the injection valve or scratched needles, can create sites for analyte trapping and lead to intermittent carryover. Regular preventative maintenance and inspection of these components are essential.
-
Contaminated Solvents or Vials: Ensure that your mobile phases, wash solutions, and sample vials are free from contamination.
Quantitative Data on Meropenem Carryover
The following table summarizes findings from various studies on Meropenem carryover in LC-MS/MS analysis.
| Study Focus | Highest Concentration Tested | Observed Carryover | Mitigation Strategy/Remark |
| Method Validation for Cefepime, Meropenem, Piperacillin, and Tazobactam[1] | 150 µg/mL | 23.4% of LLOQ (0.1 µg/mL) | Injecting a double-blank three times was sufficient to reduce carryover to within acceptable limits. |
| High-Throughput LC-MS/MS Method Validation[5][6] | 500 µg/mL | No significant carryover observed. | The study concluded that their method did not have significant carryover issues up to this high concentration. |
| UPLC-MS/MS Method for Meropenem in Biological Fluids[7] | Not specified | No carry-over was observed. | - |
| Simultaneous Quantification of Meropenem and Vaborbactam[2] | 100 mg/L | Negligible (peak areas in blank <20% of LLOQ). | The method was deemed to have no significant carryover. |
Experimental Protocols
Protocol 1: Assessing Meropenem Carryover
-
Prepare a high-concentration Meropenem standard: Prepare a Meropenem standard at the upper limit of quantification (ULOQ) for your assay.
-
Prepare blank samples: Use the same matrix as your samples but without Meropenem.
-
Injection Sequence:
-
Inject the ULOQ standard.
-
Immediately inject a blank sample.
-
(Optional) Inject a second and third blank sample to assess the effectiveness of sequential blank injections.
-
-
Data Analysis:
-
Integrate the peak area of Meropenem in the ULOQ and blank injections.
-
Calculate the carryover percentage relative to the LLOQ peak area: (Peak Area in Blank / Peak Area at LLOQ) * 100%.
-
Protocol 2: Developing an Optimized Autosampler Wash Method
-
Prepare a high-concentration Meropenem standard and blank samples.
-
Test different wash solutions:
-
Wash Solution A: 50:50 Acetonitrile:Water
-
Wash Solution B: 50:50 Methanol:Water
-
Wash Solution C: Your current wash solution
-
-
Test different wash programs:
-
Program 1: Default post-injection wash.
-
Program 2: Increased volume post-injection wash.
-
Program 3: Pre- and post-injection wash.
-
-
Experimental Design: For each wash solution and program combination, run the carryover assessment protocol described above.
-
Data Comparison: Tabulate the carryover percentage for each condition to identify the most effective wash protocol.
Visualizations
Caption: A logical workflow for troubleshooting Meropenem carryover.
Caption: Common sources of analyte carryover in an LC-MS/MS system.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Impact of mobile phase pH on Meropenem-d6 retention and ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase pH on the retention and ionization of Meropenem-d6 in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the mobile phase affect the retention time of this compound in reverse-phase chromatography?
A1: The retention time of this compound, an amphoteric compound with pKa values of 2.9 and 7.4, is significantly influenced by the mobile phase pH.[1] In reverse-phase chromatography, the shortest retention time is observed when the mobile phase pH is near its isoelectric point (IEP), where the molecule has a net neutral charge but exists as a zwitterion, making it most polar.[2][3] As the pH moves away from the IEP, either to a more acidic or a more basic value, the retention time increases.
-
At low pH (e.g., pH < 2.9): The carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge). The overall positive charge can lead to some electrostatic repulsion from a positively charged stationary phase, but the increased overall hydrophobicity due to the neutral carboxylic acid group generally leads to longer retention times compared to the IEP.
-
At high pH (e.g., pH > 7.4): The carboxylic acid group is deprotonated (negative charge), and the amine group is neutral. The net negative charge makes the molecule more polar, but changes in its interaction with the stationary phase can still lead to longer retention than at the IEP.
For optimal retention and peak shape, it is generally recommended to work at a pH that is at least 2 units away from the pKa of interest. For Meropenem (B701), this means a pH below 1 or between 4.9 and 5.4. Most published methods utilize an acidic mobile phase, typically between pH 3 and 4.[4]
Q2: What is the impact of mobile phase pH on the ionization of this compound in electrospray ionization mass spectrometry (ESI-MS)?
A2: Mobile phase pH plays a critical role in the efficiency of electrospray ionization for this compound, which is typically analyzed in positive ion mode. Generally, for positive ESI, an acidic mobile phase is preferred as it promotes the formation of protonated molecules [M+H]+. The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) helps to provide a source of protons.
Interestingly, for some compounds, a higher pH mobile phase can also enhance the signal in positive ESI mode.[5] This can be due to the presence of ammonium ions from additives like ammonium hydroxide (B78521) or ammonium bicarbonate, which can act as proton donors. However, for Meropenem, most validated LC-MS/MS methods employ acidic mobile phases, suggesting that this provides the most robust and sensitive ionization.[6][7][8][9]
Q3: Why is my this compound peak showing tailing?
A3: Peak tailing for this compound can be caused by several factors, many of which are related to the mobile phase pH and its interaction with the stationary phase.
-
Secondary Interactions: If the mobile phase pH is close to one of the pKa values of this compound, a mixed population of ionized and neutral molecules can exist, leading to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. This is a common cause of peak tailing.[10][11]
-
Insufficient Buffering: An inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent ionization and retention, which can manifest as peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase (especially at extreme pH values) can cause poor peak shape.
To troubleshoot, ensure your mobile phase is adequately buffered and the pH is optimized for this compound (typically acidic). Using a high-purity silica (B1680970) column can also minimize tailing due to silanol interactions.
Troubleshooting Guides
Issue 1: Poor Retention or Drifting Retention Times
| Possible Cause | Recommended Solution |
| Mobile phase pH is near the isoelectric point (IEP) of this compound. | Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa values (2.9 and 7.4). An acidic pH, for instance around 3-4, is commonly used and provides good retention. |
| Inadequate mobile phase buffering. | Ensure your buffer concentration is sufficient (typically 10-20 mM) to maintain a stable pH throughout the analysis. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate pH measurement. Avoid adding new buffer to an old batch. |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature, as temperature can affect retention times. |
| Column aging. | If retention times consistently decrease over time, the column may be degrading. Replace the column. |
Issue 2: Low Signal Intensity in MS Detection
| Possible Cause | Recommended Solution |
| Suboptimal mobile phase pH for ionization. | While acidic pH is generally recommended for positive ESI, it's worth experimenting with a slightly higher pH (e.g., using ammonium formate buffer at pH 4-5) to see if it improves signal, as the optimal pH for ionization can be compound-dependent. |
| Ion suppression from mobile phase additives. | High concentrations of non-volatile buffers (e.g., phosphate) can cause ion suppression. Use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate. |
| Matrix effects from the sample. | Implement a more effective sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components. |
| Incorrect ESI source parameters. | Optimize source parameters such as capillary voltage, gas flow, and temperature for this compound. |
Data Presentation
Table 1: Representative Data on the Effect of Mobile Phase pH on this compound Retention Time
| Mobile Phase pH | Retention Time (min) | Peak Shape |
| 2.5 | 5.8 | Symmetrical |
| 3.5 | 4.2 | Symmetrical |
| 4.5 (near IEP) | 2.1 | Broader |
| 5.5 | 3.9 | Symmetrical |
| 6.5 | 5.2 | Symmetrical |
| 7.5 | 6.5 | Tailing |
Note: This data is representative and generated based on established chromatographic principles for zwitterionic compounds like Meropenem. Actual retention times will vary depending on the specific column, mobile phase composition, and other chromatographic conditions.
Table 2: Representative Data on the Effect of Mobile Phase pH on this compound MS Signal Intensity (Positive ESI)
| Mobile Phase pH | Additive | Relative Signal Intensity (%) |
| 2.7 | 0.1% Formic Acid | 100 |
| 4.0 | 10 mM Ammonium Formate | 95 |
| 5.0 | 10 mM Ammonium Acetate | 80 |
| 7.0 | 10 mM Ammonium Bicarbonate | 65 |
Note: This data is representative. The optimal pH for ionization can be instrument and compound-specific. Acidic conditions with formic acid generally provide excellent signal for this compound.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from validated methods for the analysis of Meropenem.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 15 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Meropenem: Q1 384.1 -> Q3 141.1
-
This compound: Q1 390.1 -> Q3 147.1
-
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V
Mandatory Visualization
Caption: Impact of mobile phase pH on this compound ionization and retention.
Caption: Troubleshooting workflow for this compound peak shape and retention issues.
References
- 1. In Vitro Stability Evaluation of Different Pharmaceutical Products Containing Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
Technical Support Center: Analysis of Meropenem-d6
Welcome to the Technical Support Center for the analysis of Meropenem-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing in-source fragmentation of this compound during mass spectrometry analysis.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
In-source fragmentation can be a significant issue in the LC-MS/MS analysis of this compound, potentially leading to inaccurate quantification and reduced sensitivity. This guide provides a systematic approach to identify and mitigate this phenomenon.
Problem: The observed intensity of the precursor ion for this compound (m/z 390.2) is low, while the intensity of fragment ions is unexpectedly high in the full scan or precursor ion scan. This can lead to challenges in selecting the appropriate precursor ion for MS/MS analysis and may impact the accuracy of quantification.
Solution: Optimizing the ion source parameters is crucial to minimize in-source fragmentation. The primary parameters to adjust are the declustering potential (DP) or cone voltage and the ion source temperature.[1]
Table 1: Effect of Mass Spectrometer Parameters on this compound Fragmentation
The following table summarizes typical starting parameters and the expected impact of adjustments on in-source fragmentation.
| Parameter | Typical Starting Value | Adjustment to Reduce Fragmentation | Expected Outcome |
| Declustering Potential (DP) / Cone Voltage | 80 V | Decrease in 5-10 V increments | Reduces the kinetic energy of ions entering the mass spectrometer, leading to "softer" ionization and less fragmentation.[2] |
| Collision Energy (CE) | 18 eV | Decrease in 2-5 eV increments | Lowers the energy of collisions in the collision cell, though the primary focus for in-source fragmentation is pre-collision cell parameters. |
| Ion Source Temperature | 450 °C | Decrease in 25-50 °C increments | Lower temperatures can reduce the thermal stress on the analyte, minimizing degradation and in-source fragmentation.[1] However, ensure the temperature is high enough for efficient desolvation. |
| Curtain Gas (CUR) | 20 psi | Increase | A higher curtain gas flow can help to desolvate ions more gently and reduce the formation of adducts, which can sometimes be prone to fragmentation. |
| IonSpray Voltage | 5500 V | Optimize (may need slight increase or decrease) | An unstable spray can contribute to fragmentation. Adjust for a stable signal. |
Experimental Protocol: Optimization of MS Parameters to Minimize In-Source Fragmentation
This protocol outlines a systematic approach to optimize mass spectrometer settings for the analysis of this compound, with the primary goal of minimizing in-source fragmentation.
Objective: To determine the optimal declustering potential (DP) and ion source temperature that maximize the precursor ion signal (m/z 390.2) while minimizing the intensity of in-source fragments.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in a suitable solvent like acetonitrile (B52724):water 50:50, v/v)
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Methodology:
-
Initial Setup:
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to positive electrospray ionization (ESI+) mode.
-
Monitor the precursor ion for this compound at m/z 390.2 and a known fragment ion (e.g., m/z 147.1).[3][4]
-
Begin with the instrument manufacturer's recommended default source parameters or the starting values from Table 1.
-
-
Declustering Potential (DP) / Cone Voltage Optimization:
-
Set the ion source temperature to a moderate value (e.g., 400 °C).
-
Acquire data in a profile mode or by performing a series of injections while ramping the DP.
-
Start with a high DP value (e.g., 100 V) and incrementally decrease it in steps of 10 V until a low value (e.g., 20 V) is reached.
-
For each DP value, record the intensity of the precursor ion (m/z 390.2) and the chosen fragment ion.
-
Plot the intensity of the precursor and fragment ions as a function of the DP.
-
The optimal DP will be the value that provides the highest precursor ion intensity with the lowest fragment ion intensity.
-
-
Ion Source Temperature Optimization:
-
Set the DP to the optimized value determined in the previous step.
-
Vary the ion source temperature, for example, from 500 °C down to 300 °C in 50 °C decrements.
-
At each temperature, record the intensity of the precursor ion and the fragment ion.
-
Plot the intensities as a function of temperature.
-
Select the temperature that provides the best signal-to-noise ratio for the precursor ion while keeping fragmentation to a minimum. Be mindful that temperatures that are too low may result in poor desolvation and a loss of signal.
-
-
Final Parameter Assessment:
-
With the optimized DP and source temperature, fine-tune other source parameters like nebulizer and heater gas flows to maximize signal stability and intensity.
-
Once all parameters are optimized, acquire a full scan mass spectrum of this compound to confirm the reduction in in-source fragmentation.
-
Frequently Asked Questions (FAQs)
Q1: What are the common precursor and product ions for this compound in MS/MS analysis?
A1: The most commonly reported precursor ion for this compound is the [M+H]+ ion at m/z 390.2. A common product ion used for quantification is m/z 147.1.[3][4]
Q2: Can the choice of mobile phase affect in-source fragmentation?
A2: Yes, the mobile phase composition can influence the ionization efficiency and the extent of in-source fragmentation. Using mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) can affect the pH and the charge state of the analyte, which in turn can impact its stability in the ion source. It is recommended to use a mobile phase that provides good chromatographic separation and stable ionization. For Meropenem, mobile phases containing 0.1% formic acid in water and acetonitrile are common.[4]
Q3: How does deuterium (B1214612) labeling in this compound affect its fragmentation compared to unlabeled Meropenem?
A3: Deuterium labeling can alter the fragmentation pattern of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can make fragmentation pathways that involve the cleavage of a C-D bond less favorable compared to the corresponding C-H bond cleavage in the unlabeled analyte. This may lead to changes in the relative abundances of fragment ions or even the emergence of different fragment ions.
Q4: What is a logical workflow for troubleshooting in-source fragmentation?
A4: A systematic approach is key. Start by confirming the issue with a direct infusion of your standard. Then, sequentially optimize the declustering potential and ion source temperature as described in the experimental protocol. If fragmentation is still an issue, consider other factors such as the cleanliness of the ion source and the mobile phase composition. The following diagram illustrates a logical troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Q5: Can you illustrate the proposed fragmentation pathway of Meropenem?
A5: The fragmentation of Meropenem in the mass spectrometer typically involves the cleavage of the β-lactam ring and other characteristic losses. The diagram below shows a plausible fragmentation pathway leading to some of the commonly observed fragments.
References
Technical Support Center: Strategies for Meropenem Recovery from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Meropenem (B701) from complex biological matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction and analysis of Meropenem.
Issue 1: Low Recovery of Meropenem
-
Question: We are experiencing significantly lower than expected Meropenem recovery from plasma samples. What are the potential causes and solutions?
-
Answer: Low recovery of Meropenem can stem from several factors, primarily related to its inherent instability and the chosen extraction method.
-
Sample Handling and Storage: Meropenem is unstable in plasma, with significant degradation observed even at -20°C over extended periods.[1][2] For storage longer than three days, it is highly recommended to keep plasma samples at -80°C, where it has been shown to be stable for at least 3 to 9 months.[3] Ensure that blood samples are processed (centrifuged to obtain plasma) as soon as possible after collection.[3]
-
Extraction Efficiency: The choice of extraction technique significantly impacts recovery.
-
Protein Precipitation (PPT): While simple and rapid, the choice of precipitating solvent is crucial. Methanol (B129727) has been reported to yield high and consistent recovery.[4] Acetonitrile (B52724) is also commonly used and can provide good recovery.[5][6] Inefficient precipitation can lead to co-precipitation of Meropenem with plasma proteins.
-
Solid-Phase Extraction (SPE): Suboptimal SPE sorbents or elution solvents can result in poor recovery. Molecularly imprinted polymers (MIPs) have shown high selectivity and recovery for Meropenem.[7]
-
-
pH of the Sample: The pH during extraction can influence the stability and charge state of Meropenem, affecting its interaction with extraction materials. The maximum adsorption capacity for a molecularly imprinted polymer was achieved at pH 3.[7]
-
Issue 2: High Variability in Meropenem Concentrations
-
Question: We are observing high variability in Meropenem concentrations between replicates of the same sample. What could be the cause?
-
Answer: High variability often points to inconsistencies in sample processing and handling.
-
Inconsistent Timing: Delays between sample collection, processing, and freezing can lead to variable degradation of Meropenem across different aliquots.[3] Standardize the time from collection to centrifugation and freezing.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can degrade Meropenem.[8] It is best practice to aliquot plasma into single-use tubes before freezing.
-
Matrix Effects: Inconsistent matrix effects in LC-MS/MS analysis can cause variability. This occurs when co-eluting endogenous components from the biological matrix suppress or enhance the ionization of Meropenem.[9] Employing a stable isotope-labeled internal standard (e.g., Meropenem-d6) can help to compensate for these effects.[5][10]
-
Issue 3: Suspected Matrix Effects in LC-MS/MS Analysis
-
Question: Our LC-MS/MS data shows signal suppression/enhancement, suggesting matrix effects. How can we mitigate this?
-
Answer: Matrix effects are a common challenge in bioanalysis and can be addressed through several strategies.
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible.
-
Liquid-Liquid Extraction (LLE): An LLE step with a solvent like dichloromethane (B109758) after protein precipitation can provide a cleaner extract.[6]
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering substances than PPT.[11][12]
-
-
Chromatographic Separation: Adjusting the chromatographic conditions to separate Meropenem from co-eluting matrix components can resolve the issue.[9]
-
Internal Standard: The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[9] this compound is a suitable internal standard.[5][10]
-
Frequently Asked Questions (FAQs)
-
What is the recommended storage temperature for plasma samples intended for Meropenem analysis? For long-term storage (more than 3 days), plasma samples should be stored at -80°C.[3] Meropenem shows significant degradation when stored at -20°C for extended periods.[1][2]
-
Which sample preparation technique generally provides the highest recovery for Meropenem? While protein precipitation with methanol or acetonitrile is simple and can yield good recovery, solid-phase extraction (SPE) often provides a cleaner sample and can result in high recovery, especially when using selective sorbents like molecularly imprinted polymers.[4][5][6][7]
-
What are the most common analytical techniques for Meropenem quantification? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[5][13] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also used.[11]
-
How can I minimize the degradation of Meropenem during sample preparation? Minimize the time samples spend at room temperature.[4] Perform extraction steps on ice or at 4°C if possible. Once extracted, samples should be analyzed promptly or stored at appropriate low temperatures. Prepared samples have been shown to be stable in an autosampler at 4°C for at least 24 hours.[13]
Data Presentation
Table 1: Comparison of Meropenem Recovery Rates from Human Plasma/Serum Using Different Extraction Methods.
| Extraction Method | Details | Recovery Rate (%) | Reference |
| Protein Precipitation | Acetonitrile | 98.6 - 101.4 | [5] |
| Protein Precipitation | Acetonitrile followed by Dichloromethane wash | 87.0 - 92.4 | [6] |
| Protein Precipitation | Methanol | >90% (inferred from good results) | [4] |
| Solid-Phase Extraction | Molecularly Imprinted Polymer | 78.52 ± 2.71 | [7] |
| Solid-Phase Extraction | C18 Cartridge | >91% | [12] |
Experimental Protocols
1. Protein Precipitation (PPT) with Acetonitrile
This protocol is adapted from a method for Meropenem quantification in human plasma.[5]
-
To a 1.5 mL microcentrifuge tube, add 30 µL of human plasma sample.
-
Add 30 µL of internal standard working solution (e.g., this compound at 10 µg/mL).
-
Add 30 µL of diluent (Acetonitrile:water, 50:50, v/v).
-
Add 810 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 2.0 µL) into the LC-MS/MS system.
2. Protein Precipitation (PPT) with Methanol
This protocol is based on findings that methanol is a suitable precipitant for Meropenem.[4]
-
To a microcentrifuge tube, add 200 µL of human plasma.
-
Add 400 µL of cold methanol containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS or HPLC system.
3. Solid-Phase Extraction (SPE)
This protocol is a general guide based on a validated method for Meropenem in human serum.[11][12]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of purified water.
-
Loading: Load 200 µL of purified water followed by 200 µL of the serum sample onto the cartridge.
-
Washing: Wash the cartridge to remove interfering substances (the specific wash solvent will depend on the sorbent and matrix).
-
Elution: Elute Meropenem with 1 mL of a methanol/water mixture (7:3, v/v).
-
Post-Elution Centrifugation: Centrifuge the eluate at 15,300 x g for 8 minutes to precipitate any remaining proteins.
-
Dilution: Dilute 100 µL of the centrifuged eluate with 200 µL of purified water.
-
Analysis: Inject an aliquot into the HPLC-UV or LC-MS/MS system.
Mandatory Visualization
Caption: Troubleshooting workflow for low Meropenem recovery.
Caption: General workflow for Protein Precipitation (PPT).
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. mdpi.com [mdpi.com]
- 2. Meropenem Stability in Human Plasma at -20 °C: Detailed Assessment of Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of meropenem levels in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with poor reproducibility in Meropenem quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Meropenem (B701) in biological matrices. Poor reproducibility in Meropenem assays is a significant concern for researchers, scientists, and drug development professionals. This guide is designed to help identify and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for poor reproducibility in Meropenem quantification assays?
A1: The most significant factor contributing to poor reproducibility is the inherent instability of Meropenem. Meropenem, a β-lactam antibiotic, is susceptible to degradation in biological matrices, with storage temperature and duration being critical factors.[1] Significant degradation can occur within hours at room temperature and even at refrigerated or standard freezer temperatures over extended periods.[1][2][3]
Q2: What are the optimal storage conditions for plasma samples intended for Meropenem analysis?
A2: For long-term storage (exceeding three days), it is strongly recommended to store plasma samples at -80°C.[1] Studies have demonstrated that Meropenem is stable in human plasma for at least three to nine months at -80°C.[1] Storage at -20°C is only suitable for short periods, with significant degradation observed after extended storage.[1][4][5]
Q3: Can freeze-thaw cycles affect Meropenem concentrations?
A3: Yes, repeated freeze-thaw cycles can impact the stability of analytes in plasma, including Meropenem. To avoid this, it is best practice to aliquot plasma into smaller volumes before freezing, so that the entire sample does not need to be thawed for each analysis.[1]
Q4: Which anticoagulant is recommended for blood sample collection for Meropenem assays?
A4: While specific studies on anticoagulant interference are varied, the choice of anticoagulant can potentially interfere with the assay. It is crucial to be consistent with the anticoagulant used across all study samples, including calibration standards and quality controls, to minimize variability.
Q5: Are there any known issues with co-administered drugs interfering with Meropenem quantification?
A5: While LC-MS/MS methods are highly selective, there is always a potential for interference from other drugs a patient may be receiving, especially in a critical care setting.[1] It is essential to have a highly specific and validated analytical method to minimize the risk of such interferences.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low or Inconsistent Meropenem Concentrations
Q: My measured Meropenem concentrations are unexpectedly low and vary significantly between replicates of the same sample. What could be the cause?
A: This is a classic sign of Meropenem degradation. Several factors in your sample handling and storage protocol could be the culprit.
Possible Causes & Solutions:
-
Delayed Sample Processing: Blood samples should be processed (centrifuged to separate plasma) as soon as possible after collection, ideally within two hours.[1]
-
Improper Storage Temperature: As detailed in the FAQs, storing plasma samples at -20°C for extended periods will lead to significant degradation. Ensure long-term storage is at -80°C.[1]
-
Inconsistent Sample Handling: Ensure all samples, including calibrators and quality controls, are handled identically and for the same duration at room temperature during preparation for analysis.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: I am observing significant peak tailing or fronting for my Meropenem peak in my HPLC-UV or LC-MS/MS analysis. How can I resolve this?
A: Poor peak shape can compromise the accuracy and precision of your quantification.
Possible Causes & Solutions:
-
Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with Meropenem, causing tailing. Using a modern, well-end-capped C18 column or adding a small amount of a competing base like triethylamine (B128534) (if not using MS detection) can help.[6]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Meropenem, it can exist in both ionized and non-ionized forms, leading to tailing. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[6]
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.[6]
-
Column Overload: Injecting too much sample can lead to both tailing and fronting. Try diluting your sample or reducing the injection volume.[6]
-
Issue 3: Retention Time Shifts
Q: The retention time for Meropenem is not consistent between injections. What could be causing this variability?
A: Retention time shifts can lead to misidentification of the analyte peak and integration errors.
Possible Causes & Solutions:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic component) can cause retention time shifts. Prepare fresh mobile phase regularly and keep the solvent bottles capped.
-
Column Temperature Fluctuations: Changes in the column temperature will affect retention time. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Pump Issues: Leaks in the HPLC/LC-MS pump or malfunctioning check valves can lead to an inconsistent flow rate and, consequently, shifting retention times. Regular pump maintenance is essential.[7]
Issue 4: High Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS
Q: I am observing significant matrix effects in my LC-MS/MS assay, leading to poor accuracy and precision. How can I mitigate this?
A: Matrix effects, where components of the biological matrix interfere with the ionization of the analyte, are a common challenge in LC-MS/MS.
Possible Causes & Solutions:
-
Inefficient Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components. Consider a more rigorous sample preparation technique like solid-phase extraction (SPE).
-
Chromatographic Co-elution: If matrix components co-elute with Meropenem, they can interfere with its ionization. Optimizing the chromatographic method to better separate Meropenem from these interferences is key. This can involve changing the gradient, mobile phase composition, or even the column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Meropenem-d6) is the most effective way to compensate for matrix effects, as it will be affected by the matrix in the same way as the analyte.[4][5]
Data Presentation
Table 1: Stability of Meropenem in Human Plasma at Different Temperatures
| Storage Temperature | Duration | Concentration Range (mg/L) | Remaining Meropenem (%) | Reference |
| 24°C | 6 hours | Not specified | Significant degradation | [1] |
| 4°C | 3 days | Not specified | Significant degradation | [1] |
| -20°C | ~80 days | 0.44 - 87.6 | >85% | [4][5] |
| -20°C | >80 days | 35.1 - 87.6 | Significant degradation | [4][5] |
| -80°C | 3 - 9 months | Not specified | Stable | [1] |
Experimental Protocols
Protocol 1: Sample Collection and Handling
-
Collect whole blood in tubes containing an appropriate anticoagulant.
-
Centrifuge the blood samples as soon as possible, ideally within 2 hours of collection.
-
Carefully separate the plasma from the buffy coat and red blood cells.
-
If not analyzing immediately, aliquot the plasma into polypropylene (B1209903) tubes.
-
Flash-freeze the aliquots and store them at -80°C until analysis.
Protocol 2: HPLC-UV Method for Meropenem Quantification
This is a general protocol and should be optimized and validated for your specific instrumentation and needs.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 30 mM monobasic phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (e.g., 90:10 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 298 nm.[8]
-
Sample Preparation: Protein precipitation with acetonitrile is a common method.
-
Internal Standard: An appropriate internal standard should be used to improve accuracy and precision.
Protocol 3: LC-MS/MS Method for Meropenem Quantification
This is a general protocol and requires significant optimization and validation.
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase with a modifier (e.g., 0.1% formic acid or 10mM ammonium (B1175870) formate) and an organic phase like acetonitrile.[5][9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Meropenem and the internal standard must be optimized.
-
Sample Preparation: Protein precipitation, followed by dilution of the supernatant, is a common approach.[9] Solid-phase extraction can also be used for cleaner samples.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., this compound) is highly recommended.[4]
Visualizations
Caption: General experimental workflow for Meropenem quantification.
Caption: Troubleshooting decision tree for Meropenem assay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of meropenem levels in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ismp-canada.org [ismp-canada.org]
- 4. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to FDA-Compliant Bioanalytical Method Validation for Meropenem Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two most common bioanalytical methods for the quantification of meropenem (B701) in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is aligned with the principles outlined in the FDA's current guidelines for bioanalytical method validation, primarily referencing the internationally harmonized ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance. This document is intended to assist researchers and drug development professionals in selecting the appropriate assay for their clinical and nonclinical studies.
Introduction to Meropenem Bioanalysis
Meropenem is a broad-spectrum carbapenem (B1253116) antibiotic with significant use in treating severe bacterial infections. Accurate and reliable quantification of meropenem in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and bioequivalence studies. Due to its inherent instability, particularly at room temperature, robust and validated bioanalytical methods are essential to ensure data integrity.[1][2]
Comparison of Bioanalytical Methods: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for meropenem quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available resources. While both methods can be validated to meet FDA standards, they offer distinct advantages and disadvantages.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Meropenem Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (µg/mL) | 0.2 - 75[3][4] | 0.1 - 150[5][6] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.2[3][4] | 0.1[5][6] |
| Intra-day Precision (%CV) | 0.215 - 3.124[3] | < 9[7] |
| Inter-day Precision (%CV) | 0.683 - 2.719[3] | < 9[7] |
| Intra-day Accuracy (%) | 98.43 - 100.54[3] | 91.5 - 103.9[7] |
| Inter-day Accuracy (%) | 98.33 - 99.74[3] | 96.1 - 103.9[7] |
| Selectivity | Adequate, but susceptible to interference from co-eluting compounds.[5] | High, based on specific precursor-product ion transitions, minimizing interferences.[5][8] |
| Sample Volume | Generally larger | Smaller volumes are often feasible |
| Run Time | Typically longer (e.g., 15 min)[4] | Can be shorter |
| Cost & Complexity | Lower initial investment and less complex instrumentation | Higher initial cost and requires specialized expertise |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for both HPLC-UV and LC-MS/MS methods for meropenem quantification in human plasma.
HPLC-UV Method Protocol
This protocol is based on a validated method for the determination of meropenem in human plasma.[3][4]
-
Sample Preparation:
-
To 500 µL of human plasma, add an internal standard (e.g., etoricoxib).
-
Precipitate proteins by adding an appropriate organic solvent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: BDS Hypersil Cyano column (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile (B52724) and 10 mmol phosphate (B84403) buffer (pH 3.0) in a 25:75 (v/v) ratio[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
LC-MS/MS Method Protocol
This protocol is a representative example of a validated LC-MS/MS method for meropenem quantification.[5][6][7]
-
Sample Preparation:
-
To a small volume of human plasma (e.g., 30 µL), add an internal standard (e.g., meropenem-d6).
-
Perform protein precipitation by adding a larger volume of acetonitrile.[7]
-
Vortex and centrifuge.
-
Dilute the supernatant with an appropriate solvent before injection.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using water with formic acid and acetonitrile with formic acid.
-
Flow Rate: Typically in the range of 0.4 - 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Meropenem: e.g., m/z 384 → 141[8]
-
This compound (IS): e.g., m/z 390 → 147
-
-
Stability of Meropenem in Human Plasma
The instability of meropenem is a critical consideration for bioanalytical method validation.
Table 2: Stability of Meropenem in Human Plasma under Different Storage Conditions
| Condition | Duration | Stability |
| Room Temperature | Up to 8 hours | Stable[3][9] |
| 4°C | Up to 24 hours | Stable[9] |
| -20°C | Up to 30 days | Stable[3]. Some studies show degradation after longer periods.[1][10] |
| -80°C | At least 3 months | Stable[2] |
| Freeze-Thaw Cycles | At least 3 cycles | Stable[2][3] |
It is strongly recommended to store plasma samples at -80°C for long-term storage to ensure the integrity of meropenem.[1][10]
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of bioanalytical method validation as per FDA guidelines. This workflow ensures that the chosen analytical method is reliable and suitable for its intended purpose.
Caption: A flowchart of the bioanalytical method validation process.
Conclusion
Both HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of meropenem in human plasma in accordance with FDA guidelines.
-
HPLC-UV is a cost-effective and reliable method suitable for studies where high sensitivity is not a primary requirement.[11][12][13]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits and for minimizing potential interferences from complex biological matrices.[5]
The selection of the most appropriate method should be based on a thorough evaluation of the study's objectives, regulatory requirements, and available resources. Regardless of the method chosen, rigorous validation, including comprehensive stability assessments, is paramount to ensure the generation of high-quality, reliable data for regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meropenem Stability in Human Plasma at −20 °C: Detailed Assessment of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Internal Standards in Antibiotic Quantification: Adhering to EMA Guidance
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of antibiotics in biological matrices is a critical aspect of drug development, therapeutic drug monitoring, and food safety testing. The European Medicines Agency (EMA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, has established a clear framework to ensure the quality and reliability of this data. A cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the appropriate use of an internal standard (IS). An IS is a compound of known concentration added to samples to correct for variability during sample processing and analysis.
This guide provides an objective comparison of the two primary types of internal standards used in antibiotic quantification: Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogue Internal Standards. The information presented is supported by experimental data and aligned with the principles of the ICH M10 guideline.
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL internal standards are widely regarded as the "gold standard" for quantitative bioanalysis.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[1] This similarity allows the SIL-IS to effectively track the analyte through sample preparation, chromatography, and ionization, compensating for variations in extraction recovery and matrix effects.[1]
A Practical Alternative: Structural Analogue Internal Standards
A structural analogue internal standard is a compound with a chemical structure similar to the analyte but with a different elemental composition. While they can be a viable option when a SIL-IS is not available, their different physicochemical properties may lead to variations in extraction recovery and chromatographic behavior compared to the analyte. This can potentially compromise data accuracy if not thoroughly validated.
Head-to-Head Comparison: Performance Data
The choice of internal standard can significantly impact the performance of a bioanalytical method. The following tables summarize comparative data for the quantification of the antibiotic Sulfadimethoxine using a stable isotope-labeled internal standard (Sulfadimethoxine-d6) and a structural analogue internal standard (Sulfamethazine).
Table 1: Accuracy of Sulfadimethoxine Quantification
| Quality Control Level | Concentration (ng/mL) | Accuracy (%) with Sulfadimethoxine-d6 (SIL-IS) | Accuracy (%) with Sulfamethazine (Analogue IS) |
| Low | 10 | 102.5 | 115.8 |
| Medium | 50 | 99.8 | 110.2 |
| High | 100 | 101.3 | 108.5 |
Data compiled from studies on Sulfadimethoxine analysis.[1]
Table 2: Precision of Sulfadimethoxine Quantification
| Quality Control Level | Concentration (ng/mL) | Precision (%RSD) with Sulfadimethoxine-d6 (SIL-IS) | Precision (%RSD) with Sulfamethazine (Analogue IS) |
| Low | 10 | 3.5 | 8.2 |
| Medium | 50 | 2.8 | 6.5 |
| High | 100 | 3.1 | 7.1 |
Data compiled from studies on Sulfadimethoxine analysis.[1]
The data clearly demonstrates that the use of the stable isotope-labeled internal standard, Sulfadimethoxine-d6, results in higher accuracy and better precision (lower %RSD) compared to the structural analogue, Sulfamethazine.[1] This is attributed to the superior ability of the isotopically labeled standard to compensate for analytical variability.[1]
Decision-Making and Experimental Workflow
The selection and implementation of an internal standard should follow a logical workflow, as depicted in the diagrams below.
Caption: Decision workflow for selecting an internal standard.
Caption: Experimental workflow for antibiotic quantification.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below is a general protocol for the quantification of an antibiotic in a biological matrix using LC-MS/MS with an internal standard.
1. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of the antibiotic and the internal standard in a suitable organic solvent (e.g., methanol (B129727), acetonitrile).
-
Prepare working solutions of the antibiotic for calibration standards and quality controls by diluting the stock solution.
-
Prepare a working solution of the internal standard at a concentration that provides an adequate response in the LC-MS/MS system.
2. Preparation of Calibration Standards and Quality Controls
-
Spike blank biological matrix with the antibiotic working solutions to prepare a series of calibration standards at different concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation
-
Aliquot a specific volume of the unknown sample, calibration standard, or QC sample.
-
Add a fixed volume of the internal standard working solution to each sample.
-
Perform sample clean-up to remove interfering substances. A common method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) is added to precipitate proteins, followed by centrifugation. Solid-phase extraction (SPE) can also be used for more complex matrices.
-
Transfer the supernatant or eluted sample to a clean tube and evaporate to dryness under a stream of nitrogen if necessary.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for antibiotic analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typically employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the antibiotic's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
5. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the antibiotic in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
The EMA, through the harmonized ICH M10 guideline, emphasizes the importance of using a suitable internal standard for reliable bioanalytical data. While both stable isotope-labeled and structural analogue internal standards can be used, the experimental data strongly supports the superiority of SIL-IS in terms of accuracy and precision for antibiotic quantification. The choice of internal standard is a critical factor in the development of robust and defensible bioanalytical methods that meet regulatory expectations.
References
Cross-Validation of Meropenem-d6 and Ertapenem as Internal Standards in Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte of interest throughout the sample preparation and analysis process, compensating for variability in extraction, injection volume, and ionization efficiency. This guide provides a comparative overview of two potential internal standards for the quantification of the carbapenem (B1253116) antibiotic meropenem (B701): its deuterated analogue, Meropenem-d6, and a structurally similar carbapenem, Ertapenem (B1671056).
Principles of Internal Standardization
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. By maintaining a constant ratio of the analyte's response to the IS's response, quantitative accuracy and precision can be significantly improved. The ideal IS should co-elute with the analyte or elute very closely, exhibit similar ionization characteristics, and have a comparable extraction recovery.
Comparative Analysis: this compound vs. Ertapenem
The choice between a stable isotope-labeled internal standard (SIL-IS) like this compound and a structurally analogous compound like Ertapenem depends on several factors, including availability, cost, and the specific requirements of the assay.
| Feature | This compound | Ertapenem |
| Structural Similarity | Identical to meropenem, with deuterium (B1214612) labels. | Structurally similar carbapenem antibiotic. |
| Chromatographic Behavior | Co-elutes with meropenem. | Similar, but distinct retention time. |
| Ionization Efficiency | Nearly identical to meropenem. | Similar, but can differ from meropenem. |
| Matrix Effect Compensation | Excellent, as it experiences the same matrix effects as the analyte. | Good, but may not perfectly mimic the matrix effects on meropenem. |
| Availability & Cost | Generally more expensive and may have limited commercial availability. | More readily available and potentially lower cost. |
| Potential for Crosstalk | Minimal, with appropriate mass resolution. | Potential for isobaric interference if not chromatographically resolved. |
Experimental Data Summary
The following tables summarize typical performance data for bioanalytical methods utilizing either this compound or a related compound as an internal standard.
Table 1: Performance Characteristics of a Meropenem Assay using this compound as IS
| Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 50 µg/mL (R² > 0.995)[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 98%[2] |
Data synthesized from representative LC-MS/MS methods.
Table 2: Performance Characteristics of Carbapenem Assays Using a Structurally Similar IS (e.g., Meropenem for Ertapenem)
| Parameter | Result |
| Linearity (Concentration Range) | 0.59 to 150 microg/mL[3] |
| Precision (%RSD) | < 3.70%[3] |
| Accuracy (Deviation from true value) | < 6.58%[3] |
| Recovery (Meropenem and Ertapenem) | > 80%[4] |
This table provides an indication of the performance that can be expected when using a structurally similar carbapenem as an internal standard. One study utilized meropenem as an internal standard for the quantification of ertapenem[3].
Experimental Protocols
A typical experimental workflow for the quantification of meropenem in a biological matrix (e.g., plasma) using an internal standard is outlined below.
I. Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer a 100 µL aliquot of the plasma sample, calibrator, or quality control into a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (either this compound or Ertapenem in a suitable solvent).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
II. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
Visualizing the Workflow and Comparison
Conclusion
For the bioanalysis of meropenem, the use of a stable isotope-labeled internal standard, this compound, is considered the gold standard. It provides the most accurate and precise results by effectively compensating for variations throughout the analytical process. However, in situations where this compound is not available or is cost-prohibitive, a structurally similar carbapenem like Ertapenem can serve as a viable alternative. While Ertapenem may not perfectly mimic the behavior of meropenem in all aspects, with careful method development and validation, it can still yield reliable and accurate quantitative data. The choice of internal standard should ultimately be based on the specific requirements of the assay, regulatory guidelines, and a thorough validation process.
References
- 1. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and fast method for quantification of ertapenem using meropenem as internal standard in human plasma in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ertapenem in plasma and ascitic fluid by UHPLC-MS/MS in cirrhotic patients with spontaneous bacterial peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Protein Precipitation vs. Solid-Phase Extraction for Meropenem Quantification
An objective comparison of two common sample preparation techniques for the bioanalysis of Meropenem (B701), supported by experimental data to guide researchers and drug development professionals in selecting the most appropriate method for their analytical needs.
In the realm of therapeutic drug monitoring and pharmacokinetic studies of the broad-spectrum antibiotic Meropenem, accurate and reliable quantification is paramount. The complexity of biological matrices, such as plasma, necessitates a robust sample preparation strategy to remove interfering substances prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two of the most widely employed methods for this purpose are protein precipitation (PPT) and solid-phase extraction (SPE). This guide provides a comprehensive comparison of these two techniques, presenting experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Performance Under the Microscope: A Quantitative Comparison
The choice between protein precipitation and solid-phase extraction hinges on a variety of performance metrics. While PPT is lauded for its simplicity and speed, SPE is often recognized for its superior cleanup, leading to reduced matrix effects and potentially higher sensitivity.[1][2][3] The following tables summarize the quantitative performance of both methods for Meropenem analysis based on published literature.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | References |
| Recovery (%) | 96.0 - 104.4 | 78.52 - 93 | [4][5][6] |
| Matrix Effect (%) | 90.8 - 111.2 | Minimal (not explicitly quantified in all studies) | [5][7] |
| Intra-day Precision (%CV) | < 8.2 | < 4.1 | [5][6] |
| Inter-day Precision (%CV) | < 9 | < 3.6 | [6][8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 µg/mL | 5 µg/mL (in one cited study) | [6][9][10] |
Table 1: Comparison of Key Performance Parameters for Meropenem Analysis.
Experimental Corner: Detailed Protocols
Reproducibility in bioanalysis begins with a well-defined protocol. Below are representative experimental methodologies for both protein precipitation and solid-phase extraction for the determination of Meropenem in plasma.
Protein Precipitation (PPT) Protocol
Protein precipitation is a straightforward method that utilizes a solvent to denature and precipitate plasma proteins, leaving the analyte of interest in the supernatant.[5]
Materials:
-
Human plasma sample
-
Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH)[9][10]
-
Internal Standard (IS) solution (e.g., Meropenem-d6)[5]
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of the plasma sample, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.[9][10]
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein denaturation.[5]
-
Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant.
-
Inject a small aliquot (e.g., 2.0 µL) of the supernatant into the LC-MS/MS system for analysis.[5]
Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction provides a more thorough cleanup by utilizing a sorbent material to selectively retain the analyte while interfering substances are washed away.[6]
Materials:
-
Human plasma sample
-
C18 SPE cartridge[6]
-
Methanol (MeOH)[6]
-
Phosphate (B84403) buffer (pH 7.4)[6]
-
Internal Standard (IS) solution
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of phosphate buffer (pH 7.4).
-
Sample Loading: To a 500 µL aliquot of the plasma sample, add the internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of phosphate buffer (pH 7.4) to remove polar interferences. Follow with a wash using 1 mL of a 15:85 (v/v) methanol-phosphate buffer solution to remove less polar interferences.[6]
-
Elution: Elute the Meropenem and internal standard from the cartridge using 1 mL of methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at room temperature.[6] Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Visualizing the Workflow
To better understand the practical differences between the two methods, the following diagrams illustrate the experimental workflows.
A Logical Comparison of Key Parameters
The decision to use protein precipitation or solid-phase extraction often involves a trade-off between speed, cost, and the desired quality of the analytical results. The following diagram outlines the logical considerations when comparing these two methods.
Conclusion: Selecting the Right Tool for the Job
Both protein precipitation and solid-phase extraction are viable methods for the preparation of plasma samples for Meropenem quantification.
Protein precipitation offers a rapid, simple, and cost-effective solution, making it well-suited for high-throughput environments where a very low limit of quantification is not the primary objective.[2][5] The high recovery rates observed with this method are also a significant advantage.[5]
Solid-phase extraction , on the other hand, provides a cleaner extract by more effectively removing matrix components.[1][3] This can lead to reduced ion suppression or enhancement in LC-MS/MS analysis, potentially improving assay sensitivity and robustness.[1] While more labor-intensive and costly, SPE is the preferred method when maximal cleanup is required to achieve the lowest possible detection limits and to minimize matrix-related analytical variability.[6]
Ultimately, the choice between PPT and SPE will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, available resources, and the analytical performance of the chosen instrumentation. For routine therapeutic drug monitoring where speed is critical, PPT may be sufficient. For demanding pharmacokinetic studies requiring the utmost sensitivity and data quality, the additional investment in time and resources for SPE may be well justified.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of meropenem in plasma and filtrate-dialysate from patients under continuous veno-venous haemodiafiltration by SPE-LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
A Comparative Guide to Inter-laboratory Meropenem Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification of meropenem (B701) in biological matrices. The information presented is collated from recent inter-laboratory comparison studies and proficiency testing programs, offering valuable insights for analytical method selection and validation in research and clinical settings.
Introduction
Meropenem is a broad-spectrum carbapenem (B1253116) antibiotic crucial in the treatment of severe bacterial infections. Therapeutic drug monitoring (TDM) of meropenem is increasingly recognized as a vital tool to optimize dosing, particularly in critically ill patients where pharmacokinetic variability is high. Accurate and precise quantification of meropenem concentrations is paramount for effective TDM. This guide compares the performance of different analytical techniques, highlighting key experimental data and methodologies to aid laboratories in selecting and implementing the most suitable quantification method.
Comparison of Analytical Methods
The primary methods for meropenem quantification in clinical and research laboratories are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While immunoassays exist for some antibiotics, they are less common for meropenem.
Table 1: Performance Characteristics of Meropenem Quantification Methods
| Feature | LC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance |
| Selectivity | High | Moderate to High |
| Sensitivity (LOQ) | 0.1 µg/mL[1] | 3.5 mg/L (equivalent to 3.5 µg/mL)[2] |
| Linearity (r²) | >0.990[1] | 0.999[2] |
| Precision (CV%) | Intra-day: 2.7–5.5%, Inter-day: 3.8–7.9%[3] | Intra- and inter-assay precision <18.5%[2] |
| Sample Volume | Low (e.g., 10 µL of plasma)[3] | Higher (typically >100 µL) |
| Run Time | Short (e.g., 6.6 min)[4] | Longer (e.g., 10 min)[2] |
| Interference | Minimal due to high selectivity | Potential for interference from co-eluting compounds |
| Cost & Complexity | High initial investment and operational expertise required | Lower initial cost and less complex to operate |
A study comparing LC-MS/MS and a commercially available HPLC-UV kit for meropenem TDM in ICU patients found that after correcting for a systemic bias, both methods showed comparable results with respect to clinical decision limits.[5][6][7] This suggests that while LC-MS/MS offers higher sensitivity and selectivity, a well-validated HPLC-UV method can be adequate for routine TDM.[5][6][7]
Inter-laboratory Comparison and Proficiency Testing
External Quality Assessment (EQA) and Proficiency Testing (PT) programs are essential for ensuring the accuracy and comparability of results between different laboratories. A Belgian PT program for meropenem and piperacillin (B28561) highlighted the importance of such schemes, with one study noting that 19% of measurements were inaccurate, which could lead to inappropriate dose adjustments.
Recent EQA initiatives have focused on selecting suitable quality control strains for meropenem antimicrobial susceptibility testing (AST), which is a related but distinct area from drug quantification.[8] These studies underscore the challenges in achieving inter-laboratory consensus and the need for standardized materials and methods.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the two main analytical techniques.
LC-MS/MS Method Outline
-
Sample Preparation:
-
Protein precipitation is a common first step. For example, mixing 100 µL of plasma with an internal standard (e.g., ceftazidime (B193861) or a deuterated meropenem analog like MRP-d6) and a precipitating agent like acetonitrile (B52724).[4][9]
-
Centrifugation to pellet the precipitated proteins.
-
The supernatant can be directly injected or may undergo a clean-up step, such as washing with dichloromethane, to remove interferences.[3]
-
-
Chromatographic Separation:
-
A C8 or C18 reversed-phase column is typically used.[4]
-
Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile with formic acid).[4]
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive mode is common.
-
Detection is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for meropenem and the internal standard (e.g., m/z 384 → 68 for meropenem).[4]
-
HPLC-UV Method Outline
-
Sample Preparation:
-
Chromatographic Separation:
-
UV Detection:
-
The UV detector is set to a wavelength where meropenem has significant absorbance, typically around 300 nm.[2]
-
Visualizing Workflows and Methodologies
Workflow for an Inter-laboratory Comparison Study
Caption: A typical workflow for an inter-laboratory comparison of meropenem quantification.
Comparison of Meropenem Quantification Methodologies
Caption: A comparison of the core analytical steps in LC-MS/MS and HPLC-UV methods for meropenem.
Conclusion
The choice of an analytical method for meropenem quantification depends on the specific needs of the laboratory, including required sensitivity, sample throughput, and available resources. LC-MS/MS is the gold standard due to its high sensitivity and selectivity, making it ideal for research applications and the analysis of low-volume samples. However, well-validated HPLC-UV methods provide a reliable and cost-effective alternative for routine therapeutic drug monitoring. Participation in inter-laboratory comparison and proficiency testing programs is crucial for all laboratories to ensure the accuracy and reliability of their meropenem quantification results, which ultimately impacts patient care and the validity of research findings.
References
- 1. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of meropenem levels in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. | Semantic Scholar [semanticscholar.org]
- 8. Selection and evaluation of suitable quality control strains for meropenem antimicrobial susceptibility testing through preliminary external quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of meropenem in plasma by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Meropenem-d6 for Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of meropenem (B701), a broad-spectrum carbapenem (B1253116) antibiotic, in biological matrices is crucial for clinical research, including pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring (TDM). The use of a stable isotope-labeled internal standard (IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variability during sample preparation and analysis. This guide provides a comprehensive overview of the validation of Meropenem-d6 for use in clinical research, comparing its performance with alternative internal standards and presenting supporting experimental data.
Performance Comparison of Internal Standards for Meropenem Quantification
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While this compound, a deuterated analog of the analyte, is often the preferred choice due to its similar physicochemical properties, other compounds have also been successfully employed. The following table summarizes the performance characteristics of this compound and common alternatives.
| Internal Standard | Analyte | Method | Linearity Range | Accuracy/Precision | Recovery | Matrix Effect | Reference |
| This compound | Meropenem | LC-MS/MS | 0.1 - 50 µg/mL | Within ±15% of nominal values | Not explicitly stated | Compensated by IS | [1] |
| This compound | Meropenem | LC-MS/MS | 50 - 10,000 ng/mL | Back-calculated values within 15% deviation | Close to 100% | Compensated by IS | [2][3] |
| Ertapenem | Meropenem | UPLC-MS/MS | 0.27 - 150 µg/mL (Plasma) | Bias < 8.0%, CV < 13.5% | > 68.3% | Ion suppression observed | [4] |
| Ceftazidime | Meropenem | LC-MS/MS | 50 - 25,000 ng/mL | Not explicitly stated | > 98% | Significant signal suppression compensated by IS | [2][5] |
Key Observations:
-
This compound demonstrates excellent performance, with methods validated according to FDA and EMA guidelines.[1] Its co-elution with meropenem allows for effective compensation of matrix effects and variability in extraction and ionization.[2][3]
-
Ertapenem , another carbapenem antibiotic, has been used as an internal standard with acceptable accuracy and precision.[4] However, being a different molecule, it may not perfectly mimic the behavior of meropenem in all matrices, and ion suppression has been reported.[4]
-
Ceftazidime , a cephalosporin (B10832234) antibiotic, has also been utilized.[2][5] While it can compensate for matrix effects, its structural difference from meropenem may lead to variations in extraction recovery and chromatographic behavior.
Experimental Protocols
This section details the methodologies for key experiments in the validation of an LC-MS/MS method for meropenem quantification using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 50 µL of a biological sample (e.g., plasma, serum, or cerebrospinal fluid), add 5 µL of the this compound internal standard working solution.[1]
-
Add 100 µL of a precipitation agent (e.g., acetonitrile (B52724) containing 0.1% formic acid).[1]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 17,300 g for 5 minutes at 4°C) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or vial.
-
Dilute the supernatant (e.g., 1:1 with 0.1% formic acid in water) before injection into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 analytical column is commonly used for the separation of meropenem and this compound.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.[1][2]
Visualizing the Workflow and Logical Relationships
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of a validated bioanalytical method.
References
- 1. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of meropenem in bacterial media by LC–MS/MS [escholarship.org]
Assessing the Isotopic Purity of Meropenem-d6 for Precise Quantitative Analysis
For researchers, scientists, and drug development professionals, the accuracy of quantitative bioanalysis is paramount. When using a stable isotope-labeled internal standard (SIL-IS) such as Meropenem-d6, its isotopic purity is a critical factor that can significantly influence the reliability of analytical data. This guide provides an objective comparison of this compound with an alternative internal standard, offers detailed experimental protocols for assessing isotopic purity, and presents supporting data to underscore the importance of this validation step.
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard is considered the gold standard.[1] this compound is a deuterated form of the broad-spectrum carbapenem (B1253116) antibiotic, Meropenem, and is frequently used as an internal standard in its quantification.[2][3][4] The underlying principle is that a SIL-IS will exhibit nearly identical chemical and physical properties to the analyte, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer, thus correcting for variability during sample preparation and analysis.[1][5]
However, the presence of unlabeled drug (d0) as an impurity in the deuterated internal standard can lead to interference with the analyte of interest, potentially resulting in erroneous quantification.[6] Therefore, a thorough assessment of the isotopic purity of this compound is not just a recommendation but a necessity for robust and accurate bioanalytical method development and validation.
Comparison of Internal Standards: this compound vs. Ertapenem
While this compound is a widely used SIL-IS for Meropenem, structural analogs are also employed as internal standards. Ertapenem, another carbapenem antibiotic, is a common alternative. The choice between a SIL-IS and a structural analog involves a trade-off between ideal analytical behavior and practical considerations like cost and availability.
| Feature | This compound (SIL-IS) | Ertapenem (Structural Analog IS) |
| Chemical Structure | Identical to Meropenem, with 6 deuterium (B1214612) atoms | Similar carbapenem core, but with structural differences |
| Chromatographic Behavior | Co-elutes with Meropenem | Similar retention time, but may not perfectly overlap |
| Ionization Efficiency | Nearly identical to Meropenem | Similar, but can be affected differently by matrix effects |
| Correction for Matrix Effects | Excellent | Good, but may not fully compensate for analyte-specific suppression/enhancement |
| Potential for Interference | Low, but dependent on isotopic purity (presence of d0) | Low, assuming no co-eluting isobaric interferences |
| Cost | Generally higher | Generally lower |
| Availability | Readily available from various suppliers | Readily available as a pharmaceutical standard |
Assessing the Isotopic Purity of this compound
The isotopic purity of a new batch of this compound should be rigorously assessed before its use in quantitative assays. The two primary techniques for this are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol 1: Isotopic Purity Assessment by HRMS
This protocol outlines the determination of the isotopic distribution of this compound using LC-HRMS.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL.
2. LC-HRMS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 column (e.g., 4.6 x 50 mm, 2.7 µm) is suitable.[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
HRMS System: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 380-400.
-
Resolution: > 60,000.
3. Data Analysis:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue (d0 to d6).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d6 isotopologue.
Experimental Protocol 2: Isotopic Purity and Deuteration Site Confirmation by NMR
This protocol describes the use of ¹H and ²H NMR to confirm the isotopic purity and the location of the deuterium labels.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., DMSO).
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Identify and integrate the signals corresponding to the residual protons at the deuterated positions.
-
Compare the integrals of the residual proton signals to the integrals of protons at non-deuterated positions to calculate the percentage of deuterium incorporation.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at the expected chemical shift confirms the location of the deuterium label.
-
Impact of Isotopic Purity on Quantitative Analysis
The presence of the unlabeled analyte (d0) in the this compound internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). The following table illustrates the potential impact of varying levels of isotopic purity on the accuracy of Meropenem quantification.
| Isotopic Purity of this compound (% d6) | Contribution of d0 to Analyte Signal at LLOQ (%) | Potential Overestimation of Analyte Concentration (%) |
| 99.9% | 0.1% | 1% |
| 99.5% | 0.5% | 5% |
| 99.0% | 1.0% | 10% |
| 98.0% | 2.0% | 20% |
This is a simplified model and the actual impact will depend on the concentration of the internal standard and the LLOQ of the assay.
Visualizing the Workflow and Key Relationships
To ensure the quality of quantitative data, a systematic approach to qualifying a new batch of this compound is essential. The following diagrams illustrate the recommended workflow and the relationship between isotopic purity and potential analytical errors.
Caption: Workflow for Qualifying a New Batch of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. tandfonline.com [tandfonline.com]
Determining Linearity and Range for Meropenem Assays with Meropenem-d6: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the broad-spectrum antibiotic Meropenem (B701), establishing a robust and reliable quantification method is paramount. A key aspect of this is the determination of the assay's linearity and dynamic range, for which the stable isotope-labeled internal standard, Meropenem-d6, is frequently employed to ensure accuracy and precision. This guide provides a comparative overview of linearity and range data from various published Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, details common experimental protocols, and illustrates the typical workflow for this determination.
Performance Comparison of Meropenem Assays
The following table summarizes the linearity and range of different LC-MS/MS assays for Meropenem quantification utilizing this compound as an internal standard. These parameters are crucial for assessing the performance and applicability of a given method for specific research or clinical needs.
| Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Upper Limit of Quantification (ULOQ) (µg/mL) | Correlation Coefficient (r²) | Matrix | Reference |
| 0.5 - 50 | 0.5 | 50 | > 0.99 | Capillary Plasma | [1] |
| 0.05 - 25 | 0.05 | 25 | Not Specified | Bacterial Media | [2] |
| 0.1 - 150 | 0.1 | 150 | Not Specified | Human Plasma | [3] |
| 0.00028 - 50 | 0.003 | 50 | Not Specified | Serum | [4] |
| 2.0 - 100 | 2.0 | 100 | Not Specified | Serum | [5] |
| 1.0 - 100 | 1.2 | 100 | Not Specified | Plasma | [6] |
| 0.01 - 2.0 | 0.01 | 2.0 | Not Specified | Normal Saline | [7] |
| 1.0 - 50 | 1.0 | 50 | 0.9995 | Not Specified | [8] |
| 1.0 - 100 | 1.0 | 100 | > 0.99 | Serum | [9] |
Experimental Protocols
A generalized experimental protocol for determining the linearity and range of a Meropenem assay using LC-MS/MS with this compound as an internal standard is outlined below. This is a composite methodology based on common practices from the cited literature.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Stock Solutions: Prepare primary stock solutions of Meropenem and this compound (internal standard, IS) in a suitable solvent, such as water or methanol (B129727), at a high concentration (e.g., 1 mg/mL).[2]
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with an appropriate solvent.
-
Calibration Standards: A series of calibration standards are prepared by spiking a blank biological matrix (e.g., plasma, serum) with known concentrations of Meropenem from the working solutions to cover the expected analytical range.[2] A typical range might be from 0.05 to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the assay.
2. Sample Preparation:
-
Protein Precipitation: A common and efficient method for sample clean-up is protein precipitation. To a small volume of the biological sample (e.g., 50 µL of plasma), add a precipitating agent like acetonitrile (B52724) or methanol, often containing the internal standard, this compound.[1][10]
-
Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or vial for analysis.[10] In some methods, a further clean-up step with a solvent like dichloromethane (B109758) is employed.[1]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject a small volume of the prepared sample onto a reverse-phase C18 column.[11] Separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[10]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Meropenem and this compound.
4. Data Analysis and Linearity Assessment:
-
Peak Area Ratios: Calculate the ratio of the peak area of Meropenem to the peak area of the internal standard (this compound) for each calibration standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios against the corresponding nominal concentrations of the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. The assay is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
Range Determination: The linear range of the assay is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision, while the ULOQ is the highest.
Workflow for Linearity and Range Determination
The following diagram illustrates the typical workflow for establishing the linearity and range of a Meropenem assay.
Caption: Workflow for Meropenem Assay Linearity Determination.
References
- 1. Determination of meropenem in capillary plasma microsamples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Triple quadrupole LC/MS method for the simultaneous quantitative measurement of cefiderocol and meropenem in serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Training a Drug to Do New Tricks: Insights on Stability of Meropenem Administered as a Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target Site Pharmacokinetics of Meropenem: Measurement in Human Explanted Lung Tissue by Bronchoalveolar Lavage, Microdialysis, and Homogenized Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Meropenem Stability in Meropenem Admixtures Using 2 g Vials and Normal Saline Prepared Using addEASE® Connectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of meropenem concentration in different human biological fluids by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Meropenem Quantification: A Comparative Analysis of Accuracy and Precision with Meropenem-d6
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of meropenem (B701) is paramount for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring (TDM). This guide provides a comprehensive comparison of the performance of analytical methods utilizing meropenem-d6 as an internal standard, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is designed to compensate for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the quantification of the target analyte, meropenem.
Comparative Analysis of Method Performance
The following tables summarize the accuracy and precision data from various studies employing this compound as an internal standard for meropenem quantification. These methods have been validated according to guidelines from regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
| Method | Matrix | Concentration Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| LC-MS/MS | Human Plasma | 0.1 - 50 µg/mL | ≤ 4.2% | ≤ 2.6% | Within ±7.2% | [1] |
| LC-MS/MS | Human Serum & CSF | 0.1 - 50 µg/mL | Not Reported | Not Reported | Not Reported | [2] |
| LC-MS/MS | Bacterial Media (LB & M9) | 50 - 25,000 ng/mL | Within 15% | Within 15% | Within 15% | [3][4][5] |
| LC-MS/MS | Human Plasma | Not Specified | Within 15% | Within 15% | Within 15% | [6] |
| LC-MS/MS | Human Serum | 1 - 100 mg/L | ≥ 93.1% (as accuracy) | ≥ 93.1% (as accuracy) | Not explicitly stated as bias | [7] |
Note: %CV refers to the coefficient of variation, and %Bias represents the deviation from the nominal concentration. Lower %CV and %Bias values indicate higher precision and accuracy, respectively.
In comparison to methods that do not employ a stable isotope-labeled internal standard, such as some high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods, the LC-MS/MS methods with this compound generally offer superior sensitivity, specificity, and reliability. While HPLC-UV methods can be accurate and precise, they are often more susceptible to interference from matrix components, which can impact the results. The use of this compound effectively mitigates these matrix effects.[3]
Experimental Workflow and Protocols
The general workflow for the quantification of meropenem using this compound as an internal standard in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for meropenem quantification using LC-MS/MS with this compound.
Detailed Experimental Protocols
Below are representative experimental protocols derived from published studies for the quantification of meropenem using this compound.
Sample Preparation[4][7]
-
Objective: To extract meropenem and this compound from the biological matrix and remove interfering substances.
-
Procedure:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known amount of this compound internal standard solution.
-
Add a protein precipitation agent, such as methanol or acetonitrile (B52724), typically in a 1:3 or 1:4 (sample:solvent) ratio.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant may be directly injected or further diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
-
Liquid Chromatography[2][3]
-
Objective: To separate meropenem and this compound from other components in the sample extract.
-
Typical Parameters:
-
Column: A reversed-phase column, such as a C18 or C8 column (e.g., 50 x 2.1 mm, 5 µm), is commonly used.
-
Mobile Phase: A gradient elution is often employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is in the range of 0.2 to 0.5 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C.
-
Mass Spectrometry[2][8]
-
Objective: To detect and quantify meropenem and this compound.
-
Typical Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Instrument Parameters: Other parameters such as declustering potential, collision energy, and source temperature are optimized for maximum signal intensity.
-
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a highly accurate, precise, and reliable approach for the quantification of meropenem in various biological matrices. The data presented demonstrates that these methods meet the stringent requirements of regulatory guidelines for bioanalytical method validation. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and therapeutic drug monitoring, enabling them to implement robust and reproducible analytical methods for meropenem.
References
- 1. Comparison of the Accuracy and Precision of Pharmacokinetic Equations To Predict Free Meropenem Concentrations in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of meropenem in bacterial media by LC–MS/MS [escholarship.org]
- 4. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the stability of Meropenem-d6 in various biological matrices
A Comparative Guide for Researchers and Drug Development Professionals
In the precise world of bioanalysis, the stability of an analyte and its internal standard is paramount for accurate quantification. This guide provides a comprehensive evaluation of the stability of Meropenem, a widely used carbapenem (B1253116) antibiotic, in various biological matrices. While direct comparative stability data for its deuterated analog, Meropenem-d6, is not extensively published, this guide will leverage the robust data available for Meropenem to infer the stability of this compound, a commonly used internal standard in mass spectrometry-based assays.
The Critical Role of Stability in Bioanalysis
Meropenem vs. This compound: A Tale of Two Molecules
Meropenem is a broad-spectrum β-lactam antibiotic that is effective against a wide range of bacteria. Its deuterated counterpart, this compound, is a stable isotope-labeled version of the molecule where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, as it shares near-identical chemical and physical properties with the unlabeled drug, ensuring that it behaves similarly during sample preparation and analysis.
While the primary role of this compound is to serve as an internal standard to correct for variability in extraction and ionization, its own stability is a critical factor. Generally, deuterated standards are considered to be as stable as their non-deuterated counterparts. The replacement of hydrogen with the heavier isotope deuterium can sometimes lead to a slight increase in stability due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down degradation reactions involving the cleavage of these bonds. However, in the absence of direct comparative studies, it is prudent to assume that this compound exhibits a stability profile similar to that of unlabeled Meropenem.
Stability of Meropenem in Biological Matrices: A Data-Driven Comparison
Extensive research has been conducted on the stability of Meropenem in various biological matrices under different storage conditions. The following tables summarize key findings from published studies.
Table 1: Stability of Meropenem in Human Plasma/Serum
| Storage Temperature | Duration | Matrix | Initial Concentration | Remaining (%) | Analytical Method | Reference |
| Room Temperature (~22°C) | 2 hours | Plasma | Not Specified | >90% | LC-MS/MS | [1] |
| Room Temperature (~22°C) | 24 hours | Plasma | Not Specified | ~24.4% | LC-MS/MS | [1] |
| 4°C | 24 hours | Plasma | Not Specified | ~74.1% | LC-MS/MS | [1] |
| -20°C | 3 weeks (stock solution in methanol) | Methanol | Not Specified | Stable | LC-MS/MS | [1] |
| -20°C | ~80 days | Plasma | 35.1–87.6 mg/L | >85% | Not Specified | [2][3] |
| -20°C | 1 year | Plasma | 0.44 - 87.6 mg/L | Significant degradation | Not Specified | [2][3] |
| -80°C | 3 months | Plasma | Not Specified | Stable | LC-MS/MS | [1] |
| -80°C | 6 months | Plasma/Serum | Not Specified | No significant degradation | LC-MS/MS | [4] |
Table 2: Stability of Meropenem in Other Biological Matrices & Infusion Solutions
| Storage Temperature | Duration | Matrix | Initial Concentration | Remaining (%) | Analytical Method | Reference |
| 37°C | 8 hours | Urine | Not Specified | Half-life of 8 hours | Not Specified | [5] |
| 37°C | 24 hours | Buffered Serum | 2, 10, and 50 mg/L | 54.9% | Not Specified | [6] |
| Room Temperature (~22°C) | 17.5 hours | 0.9% Normal Saline | 2% | ~90% | Not Specified | [6] |
| 4°C | 30 minutes | Blood | Not Specified | Stable | LC-MS/MS | [4] |
| -80°C | 30 days | Cerebrospinal Fluid (CSF) | Not Specified | Stable | LC-MS/MS | [4] |
Experimental Protocols: A Closer Look at Stability Assessment
The stability of Meropenem is typically evaluated using validated chromatographic methods, most commonly High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or LC-MS/MS.
Key Experimental Steps for Stability Evaluation:
-
Sample Preparation:
-
Spiking of the biological matrix (e.g., plasma, urine) with a known concentration of Meropenem.
-
For internal standardization in LC-MS/MS methods, a fixed concentration of this compound is added to all samples, calibrators, and quality controls.
-
Protein precipitation is a common sample cleanup technique, often performed using acetonitrile (B52724) or methanol.
-
-
Storage Conditions:
-
Aliquots of the spiked matrix are stored under various conditions, including different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and for varying durations.
-
Freeze-thaw stability is assessed by subjecting samples to multiple cycles of freezing and thawing.
-
-
Analysis:
-
At specified time points, samples are processed and analyzed using a validated analytical method.
-
The concentration of Meropenem is determined by comparing the peak area of the analyte to that of the internal standard (in the case of LC-MS/MS) and interpolating from a calibration curve.
-
-
Data Evaluation:
-
The stability is typically expressed as the percentage of the initial concentration remaining at each time point.
-
A common acceptance criterion for stability is that the mean concentration should be within ±15% of the nominal concentration.
-
Visualizing the Workflow and Degradation Pathway
To better understand the processes involved in stability assessment and the degradation of Meropenem, the following diagrams are provided.
Caption: Experimental workflow for evaluating the stability of Meropenem.
References
- 1. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Meropenem-d6
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. The proper disposal of chemical reagents, including isotopically labeled compounds like Meropenem-d6, is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both personnel and the ecosystem.
This compound, a deuterated form of the carbapenem (B1253116) antibiotic Meropenem, is utilized as an internal standard in quantitative analysis.[1][2] While the deuterium (B1214612) labeling does not render the compound radioactive, the active pharmaceutical ingredient, Meropenem, possesses properties that necessitate careful handling and disposal. The parent compound is known to be very toxic to aquatic life with long-lasting effects, a key factor that governs its disposal protocol.[3]
Hazard Profile and Disposal Considerations
Disposal procedures are dictated by the hazard characteristics of the chemical. For this compound, the ecotoxicity of Meropenem is the primary concern. All disposal activities must comply with local, state, and national legislation.[3]
Key Hazard Information for Meropenem:
| Hazard Category | Description | Citation |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | [3] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [3] |
| Sensitization | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3] |
| Eye Irritation | Causes serious eye irritation. | [3] |
Step-by-Step Disposal Protocol for this compound
Adherence to a structured disposal protocol is essential for safety and regulatory compliance. The following steps outline the recommended procedure for disposing of this compound waste.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound must be identified as hazardous pharmaceutical waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, weigh boats).
-
Personal Protective Equipment (PPE) that has come into direct contact with the compound.
-
-
Segregate: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into designated, clearly labeled hazardous waste containers.
2. Waste Collection and Storage:
-
Solid Waste:
-
Collect pure this compound and contaminated disposable lab materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be robust and leak-proof.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and appropriately labeled hazardous liquid waste container.
-
Ensure the container is compatible with the solvents used.
-
-
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the name "this compound," and a clear indication of the other chemical constituents (e.g., solvents) and their approximate concentrations.
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
3. Container Decontamination:
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[4]
-
The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it in the regular trash.[4]
4. Final Disposal:
-
Regulatory Framework: The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] State and local regulations may also apply and can be more stringent.[5]
-
Incineration: The recommended method for the final disposal of this compound waste is incineration by an accredited and licensed disposal contractor.[3][8] This method is effective for destroying the active pharmaceutical ingredient and preventing its release into the environment.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound waste, including dilute solutions, be poured down drains, sewers, or water courses.[3] This is to prevent contamination of aquatic ecosystems.
-
Engage a Professional Waste Management Service: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of this compound waste.[9] These organizations are knowledgeable about the specific regulatory requirements and can ensure compliant disposal.
Experimental Workflow for Disposal
To ensure clarity and adherence to the disposal protocol, the following workflow diagram illustrates the decision-making process and procedural flow for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby upholding their commitment to safety, regulatory compliance, and environmental responsibility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. benchchem.com [benchchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: Essential Protocols for Handling Meropenem-d6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds such as Meropenem-d6. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices. The following procedural guidance is designed to directly address operational questions and serve as a critical resource for the safe handling of this carbapenem (B1253116) antibiotic.
Immediate Safety and Handling Precautions
This compound, a deuterated form of the broad-spectrum antibiotic Meropenem, should be handled with care to minimize occupational exposure. The primary risks associated with powdered pharmaceutical compounds include inhalation of airborne particles and dermal contact. Adherence to the following personal protective equipment (PPE) and engineering controls is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the hazardous substance and must be used consistently.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[1] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects eyes from dust particles. A face shield offers broader protection for the entire face. |
| Respiratory Protection | An N95 or higher-rated particulate respirator.[2] | Prevents inhalation of fine powder, which can cause respiratory irritation and sensitization.[3][4] |
| Body Protection | A dedicated lab coat, preferably disposable. | Protects skin and personal clothing from contamination. |
Engineering and Administrative Controls
Engineering and administrative controls are fundamental to creating a safe workspace by minimizing hazards at their source.
| Control Type | Specific Recommendation | Purpose |
| Engineering | Handle this compound powder within a certified chemical fume hood or a ventilated balance safety enclosure (VBSE).[5] | These enclosures use negative pressure to contain airborne powders and prevent their release into the laboratory environment. |
| Engineering | Use a dedicated, low-turbulence workspace for weighing and handling the powder. | Minimizes the aerosolization of the fine powder. |
| Administrative | Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound.[6] | Ensures consistent and safe handling practices are followed by all personnel. |
| Administrative | Restrict access to areas where this compound is handled to trained and authorized personnel only.[7] | Reduces the risk of accidental exposure to untrained individuals. |
| Administrative | Ensure all personnel receive documented training on the hazards of this compound and the specific handling and emergency procedures.[8] | Promotes a thorough understanding of the risks and the necessary precautions. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound. This should be performed within a designated containment area.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Sterile, sealed vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
-
Plastic-backed absorbent pads
Procedure:
-
Preparation: Don all required PPE. Prepare the workspace within the fume hood or VBSE by laying down a plastic-backed absorbent pad.
-
Weighing: Tare a sterile, sealed vial on a calibrated analytical balance inside the ventilated enclosure. Carefully add the desired amount of this compound powder to the vial, minimizing any dust generation.
-
Solvent Addition: Using a calibrated pipette with a sterile, filtered tip, add the appropriate volume of solvent to the vial.
-
Dissolution: Securely cap the vial and vortex gently until the powder is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store the solution under the recommended conditions (typically at -20°C or -80°C).
-
Decontamination: Wipe down the exterior of the vial and all surfaces within the enclosure with a suitable decontamination solution.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, absorbent pads, and pipette tips, in the designated hazardous waste container.
Spill and Disposal Plan
A comprehensive plan for managing spills and disposing of waste is crucial to prevent environmental contamination and accidental exposure.
Spill Cleanup Procedure
In the event of a spill of this compound powder:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: Gently cover the spill with absorbent pads or a chemical spill pillow to prevent further dispersal of the powder.[9]
-
Clean Up: Carefully collect the absorbed material using a scoop or tongs and place it into a sealable, labeled hazardous waste bag.[10] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by a wet paper towel.[11] Some studies suggest that solutions like hydroxylamine (B1172632) can effectively degrade beta-lactam antibiotics.[12]
-
Dispose: Place all cleaning materials into the hazardous waste bag. Seal and label the bag for disposal.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including vials, gloves, absorbent pads, and other consumables, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions should be collected in a designated, sealed hazardous waste container. Do not pour antibiotic solutions down the drain.
-
Final Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service, typically via incineration.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. escopharma.com [escopharma.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ph.health.mil [ph.health.mil]
- 4. pharmtech.com [pharmtech.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Chapter 4 - Administrative Controls [ehs.cornell.edu]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. acs.org [acs.org]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
